Product packaging for 4-Iodo-5-methyl-1H-imidazole(Cat. No.:CAS No. 15813-07-7)

4-Iodo-5-methyl-1H-imidazole

Cat. No.: B092809
CAS No.: 15813-07-7
M. Wt: 208 g/mol
InChI Key: YKQGANWRJDKVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodo-5-methyl-1H-imidazole is a valued building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of novel bioactive molecules and complex Active Pharmaceutical Ingredients (APIs) . The imidazole core is a privileged scaffold in drug development, known for its ability to interact with diverse biological targets, and is a key structural component in several FDA-approved therapeutics . The specific substitution pattern of iodine and methyl groups on the 1H-imidazole ring makes this compound a particularly useful synthon for further structural elaboration via metal-catalyzed cross-coupling reactions and the construction of more complex heterocyclic systems . Researchers utilize this reagent in the development of nitrogen-containing heterocyclic compounds, which are fundamental to creating new pharmacologically active agents . Its application is essential in exploring new chemical space for innovative therapies, solidifying its role as a critical material for research and development in pharmaceutical chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5IN2 B092809 4-Iodo-5-methyl-1H-imidazole CAS No. 15813-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQGANWRJDKVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346193
Record name 4-Iodo-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15813-07-7
Record name 4-Iodo-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-5-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 4-Iodo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Iodo-5-methyl-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic building block of significant interest to the pharmaceutical and drug development industries. The imidazole scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is key to developing novel therapeutic agents.[1][2] This document details a robust and widely-used synthetic protocol involving the direct electrophilic iodination of 4-methyl-1H-imidazole. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline a complete characterization workflow using modern analytical techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this valuable chemical intermediate.

Introduction: The Strategic Importance of this compound

The imidazole ring is a cornerstone of medicinal chemistry, present in vital biomolecules like the amino acid histidine and purines.[3] Consequently, imidazole derivatives are a major focus of pharmaceutical research, with applications ranging from antifungal to anticancer agents.[1][4][5] this compound stands out as a particularly versatile intermediate. The presence of the iodine atom serves two primary functions: it modulates the electronic properties of the imidazole ring and, more importantly, it provides a highly reactive site for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for the strategic introduction of diverse functional groups, making it an invaluable precursor in the synthesis of complex molecular architectures for drug discovery pipelines.

It is crucial to recognize that N-unsubstituted 4(5)-substituted imidazoles exist as a dynamic equilibrium of two tautomeric forms. Therefore, "this compound" is in rapid equilibrium with its tautomer, "5-Iodo-4-methyl-1H-imidazole".[3] For the purpose of this guide, we will refer to the compound as this compound, while acknowledging this inherent chemical property.

Synthetic Strategy: Direct Electrophilic Iodination

The most direct and efficient method for the synthesis of this compound is the electrophilic iodination of the readily available starting material, 4-methyl-1H-imidazole.[6] This approach leverages the electron-rich nature of the imidazole ring, which makes it susceptible to attack by electrophiles.

Mechanism of Action: Base-Mediated Electrophilic Aromatic Substitution

The iodination of an imidazole ring is a classic example of an electrophilic aromatic substitution reaction.[2] The reaction is significantly accelerated under alkaline conditions. The base, typically sodium hydroxide (NaOH), deprotonates the acidic N-H proton of the imidazole ring to form the corresponding imidazolate anion. This anion is substantially more electron-rich and nucleophilic than the neutral imidazole, rendering it highly reactive towards the electrophilic iodine (I₂). The reaction proceeds regioselectively, with the iodine atom preferentially substituting at the C4 or C5 position.

The overall transformation can be summarized as:

  • Activation: 4-methyl-1H-imidazole + NaOH → Sodium 4-methylimidazolate + H₂O

  • Iodination: Sodium 4-methylimidazolate + I₂ → this compound + NaI

Experimental Protocol and Workflow

The following protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of the title compound.[6]

General Synthesis and Purification Workflow

The process begins with the preparation of the reagents, followed by the controlled reaction, a multi-step workup to isolate the crude product, and finally, purification to yield the final, high-purity compound.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis P1 Dissolve 4-methyl-1H-imidazole and Iodine in Dioxane R1 Combine solutions and react for 1 hour at room temperature P1->R1 P2 Prepare aqueous NaOH solution P2->R1 W1 Remove Dioxane (Reduced Pressure) R1->W1 W2 Neutralize with sat. NH4Cl solution W1->W2 W3 Extract with Ethyl Acetate W2->W3 W4 Wash organic layer with Brine W3->W4 W5 Dry (Na2SO4), Filter, Concentrate W4->W5 PU1 Triturate residue with Diethyl Ether W5->PU1 PU2 Collect solid by filtration and dry under vacuum PU1->PU2 PU3 Characterize final product (NMR, MS, IR, MP) PU2->PU3

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Quantity
4-methyl-1H-imidazoleC₄H₆N₂82.1065.85.4 g
IodineI₂253.8165.816.69 g
Sodium Hydroxide (NaOH)NaOH40.001325.28 g
1,4-DioxaneC₄H₈O₂88.11-51 mL
Water (Deionized)H₂O18.02-~132 mL
Saturated Ammonium ChlorideNH₄Cl (aq)--As needed
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-2 x 100 mL
Brine (Saturated NaCl)NaCl (aq)--As needed
Sodium Sulfate (Anhydrous)Na₂SO₄142.04-As needed
Diethyl Ether(C₂H₅)₂O74.12-50 mL
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-imidazole (5.4 g, 65.8 mmol) and iodine (16.69 g, 65.8 mmol) in 1,4-dioxane (51 ml).[6]

  • Base Addition: To the stirring solution, add an aqueous solution of sodium hydroxide (5.28 g, 132 mmol in ~132 mL of water).[6]

  • Reaction: Allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Solvent Removal: After 1 hour, remove the bulk of the organic solvent (dioxane) under reduced pressure using a rotary evaporator.[6]

  • Neutralization: Carefully neutralize the remaining aqueous mixture with a saturated solution of ammonium chloride until the pH is approximately 7.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[6]

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[6]

Purification
  • Trituration: Add diethyl ether (50 mL) to the crude residue. Stir or sonicate the mixture. The desired product should precipitate as a solid while more soluble impurities remain in the ether.[6]

  • Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under vacuum to give the final product, this compound.[6]

  • Alternative Purification: If trituration is insufficient, recrystallization from a solvent system like ethyl acetate/hexane or isopropanol/hexane can be employed.[7][8] For challenging separations, column chromatography on silica gel may be necessary.[9]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₄H₅IN₂[10]
Molecular Weight 208.00 g/mol [10]
Appearance White to off-white solid[6]
Storage 2-8°C, inert atmosphere, dark place[11]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the C2-H proton on the imidazole ring, a singlet for the methyl (-CH₃) protons, and a broad singlet for the N-H proton. The exact chemical shifts can vary but will be in characteristic regions.

  • ¹³C NMR (DMSO-d₆, 101 MHz): The spectrum will show distinct signals for the three imidazole ring carbons and one for the methyl carbon. The carbon atom directly bonded to the iodine (C4) will experience a significant upfield shift due to the heavy atom effect.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

  • Expected M/Z: For the molecular ion [M]⁺ or protonated ion [M+H]⁺, the expected mass-to-charge ratio would be approximately 208.0 or 209.0, respectively. The isotopic pattern of iodine would be observable in high-resolution mass spectrometry.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule.

  • Expected Peaks (cm⁻¹):

    • ~3100-3300 cm⁻¹: N-H stretching (broad)

    • ~2900-3000 cm⁻¹: C-H stretching (methyl group)

    • ~1500-1600 cm⁻¹: C=N and C=C ring stretching vibrations[12]

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-methyl-1H-imidazole: A toxic and corrosive compound.[13]

  • Iodine: Harmful if swallowed or inhaled and causes skin and eye irritation.

  • Sodium Hydroxide: A strong base that is highly corrosive and can cause severe skin and eye damage.

  • This compound: Assumed to be a skin and eye irritant based on data for similar iodoimidazoles.[10][14]

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via direct iodination of 4-methyl-1H-imidazole. The provided step-by-step protocol, coupled with a comprehensive characterization plan, equips researchers with the necessary information to produce and validate this important chemical building block. The versatility of the iodo-imidazole scaffold ensures its continued relevance in the field of medicinal chemistry and drug discovery, serving as a key starting point for the development of novel and complex therapeutic agents.

References

Spectroscopic Analysis of 4-Iodo-5-methyl-1H-imidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Iodo-5-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR) data. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust predictive analysis based on established spectroscopic principles and data from analogous structures, coupled with a detailed protocol for empirical data acquisition.

Introduction: The Significance of this compound

The imidazole ring is a cornerstone of many biologically active molecules, including the essential amino acid histidine.[1] The strategic placement of substituents on this aromatic heterocycle allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a particularly valuable intermediate due to the presence of the iodine atom, which can serve as a handle for further functionalization through various cross-coupling reactions, and the methyl group, which influences the electronic environment of the ring.[2] Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the integrity of subsequent synthetic steps and biological assays.

Predicted NMR Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following sections provide a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are grounded in the fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the known effects of substituents on the imidazole scaffold.[3][4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the methyl protons, the C2-proton, and the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CH₃~2.2 - 2.4Singlet (s)The methyl group is attached to an sp² carbon of the imidazole ring.
C2-H~7.5 - 7.7Singlet (s)This proton is on the carbon situated between the two nitrogen atoms.
N-HBroad, variable (~10 - 13)Broad singlet (br s)The chemical shift is highly dependent on solvent, concentration, and temperature.

Rationale for Predictions:

  • Methyl Protons (-CH₃): The methyl group at the C5 position is predicted to resonate in the upfield region typical for methyl groups attached to an aromatic ring. The electron-donating nature of the methyl group will slightly shield these protons.

  • C2-Proton (C2-H): The proton at the C2 position is the most deshielded of the ring protons due to its proximity to two electronegative nitrogen atoms.[3] Its chemical shift is anticipated to be in the downfield aromatic region.

  • N-H Proton: The N-H proton of the imidazole ring is acidic and subject to exchange. Consequently, its signal is expected to be broad and its chemical shift highly variable depending on the experimental conditions. In aprotic solvents like DMSO-d₆, this peak is more likely to be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-CH₃~10 - 15The methyl carbon will be the most upfield signal.
C4 (C-I)~80 - 90The direct attachment of the heavy iodine atom causes a significant upfield shift (heavy atom effect).
C5 (C-CH₃)~125 - 130This carbon is attached to the methyl group.
C2~135 - 140This carbon is the most deshielded due to its position between two nitrogen atoms.

Rationale for Predictions:

  • Methyl Carbon (-CH₃): As is typical for sp³ hybridized carbons, the methyl carbon will appear at the highest field.

  • C4 (C-I): The carbon atom bonded to iodine is expected to show a significant upfield shift due to the "heavy atom effect." This is a characteristic feature that can aid in the assignment of this signal.

  • C5 (C-CH₃): The C5 carbon, bearing the methyl group, will have a chemical shift in the typical aromatic region for substituted imidazoles.

  • C2: The C2 carbon, flanked by two nitrogen atoms, will be the most deshielded carbon in the ring system.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, a systematic approach to sample preparation and instrument setup is crucial.

Synthesis and Purification of this compound

A common synthetic route involves the direct iodination of 4-methyl-1H-imidazole.[7]

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-methyl-1H-imidazole in a solvent such as 1,4-dioxane.

  • Iodination: Add a solution of iodine and sodium hydroxide to the reaction mixture. The reaction is typically stirred for a specified period at room temperature.[7]

  • Workup: After the reaction is complete, the organic solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent like ethyl acetate.[7]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be further purified by trituration with a solvent such as diethyl ether or by recrystallization to yield the pure this compound.[7]

Diagram 1: Synthesis Workflow

cluster_synthesis Synthesis 4-methyl-1H-imidazole 4-methyl-1H-imidazole Iodination Iodination 4-methyl-1H-imidazole->Iodination I₂, NaOH, Dioxane Workup Workup Iodination->Workup NH₄Cl, EtOAc Purification Purification Workup->Purification Trituration/Recrystallization Pure Product Pure Product Purification->Pure Product

Caption: Workflow for the synthesis of this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility and the desired observation of the N-H proton). DMSO-d₆ is often a good choice for imidazoles as it allows for the observation of the exchangeable N-H proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a standard 400 MHz spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) will be necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Data Interpretation and Structural Confirmation

A thorough analysis of the acquired spectra is essential for unambiguous structural elucidation.

Diagram 2: Key NMR Correlations in this compound

Caption: Predicted NMR assignments for this compound.

Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign the proton and carbon signals.

  • HSQC: This experiment will show a correlation between the methyl protons and the methyl carbon. It will also correlate the C2-H proton to the C2 carbon.

  • HMBC: This experiment reveals long-range (2-3 bond) correlations. Key expected correlations include:

    • The methyl protons showing correlations to C4 and C5.

    • The C2-H proton showing correlations to C4 and C5.

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide provides a robust framework for understanding its predicted NMR spectra and a detailed protocol for acquiring and interpreting experimental data. By following these guidelines, researchers can confidently verify the structure and purity of this important synthetic intermediate, paving the way for its successful use in the synthesis of novel compounds with potential therapeutic or material applications.

References

An In-Depth Technical Guide to 4-Iodo-5-methyl-1H-imidazole: A Key Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Iodo-5-methyl-1H-imidazole in Medicinal Chemistry

This compound, a functionalized heterocyclic compound, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry. Its strategic importance lies in the unique combination of the imidazole core, a privileged scaffold in numerous biologically active molecules, and a reactive iodine substituent. This iodine atom serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high precision and efficiency. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Core Properties and Identification

Chemical Abstract Service (CAS) Number: 15813-07-7[1]

Molecular Formula: C₄H₅IN₂[1]

Molecular Weight: 208.00 g/mol [1]

IUPAC Name: this compound[1]

Physical and Chemical Properties
PropertyValue/DescriptionSource(s)
Appearance White to off-white or yellowish crystalline powder/solid.[2]
Melting Point Data fluctuates based on purity and experimental conditions. A related compound, 4-Iodo-1-methyl-1H-imidazole, has a melting point of approximately 51-54°C.[3]
Solubility Poorly soluble in water. Soluble in common organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).[2]
Stability Relatively stable at room temperature and pressure. Sensitive to light and should be stored in a cool, dark place under an inert atmosphere. May decompose at high temperatures or in the presence of strong oxidants.[2]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the direct iodination of 4-methyl-1H-imidazole. This method provides a straightforward route to the desired product.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Synthesis_of_4_Iodo_5_methyl_1H_imidazole 4-methyl-1H-imidazole 4-methyl-1H-imidazole product This compound 4-methyl-1H-imidazole->product 1 hour reagents Iodine (I₂) Sodium Hydroxide (NaOH) 1,4-Dioxane

Caption: Synthesis of this compound.

Materials:

  • 4-methyl-1H-imidazole (1.0 equivalent)

  • Iodine (1.0 equivalent)

  • Sodium hydroxide (2.0 equivalents)

  • 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Step-by-Step Procedure:

  • In a suitable reaction vessel, dissolve 4-methyl-1H-imidazole (e.g., 5.4 g, 65.8 mmol) and iodine (e.g., 16.69 g, 65.8 mmol) in 1,4-dioxane (e.g., 51 mL).[4]

  • To this solution, add a solution of sodium hydroxide (e.g., 132 mL of a 1M solution, 132 mmol) and stir the mixture for 1 hour.[4]

  • After 1 hour, remove the bulk of the organic solvent under reduced pressure.

  • Neutralize the remaining aqueous solution with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (e.g., 2 x 100 mL).[4]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the resulting residue with diethyl ether (e.g., 50 mL) and allow it to age for approximately 10 minutes.[4]

  • Collect the resulting white solid by filtration and dry it under a vacuum to yield the final product, this compound.[4]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C2-proton of the imidazole ring, a singlet for the methyl protons, and a broad singlet for the N-H proton. For related imidazole compounds, the imidazole protons typically appear in the range of 6.77-7.66 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the three imidazole carbons and the methyl carbon. In similar structures, the imidazole carbons (C2, C4, and C5) resonate between 124.87 and 132.43 ppm.[5]

  • IR Spectroscopy: The infrared spectrum will likely exhibit a characteristic N-H stretching band. Other notable absorptions would include C-H, C=N, and C=C stretching vibrations, typical for aromatic heterocyclic compounds.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to its molecular weight (208.00 g/mol ).[1]

Reactivity and Synthetic Applications

The presence of the iodine atom at the C4 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in constructing diverse and complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. It is a fundamental tool for creating biaryl structures, which are prevalent in many pharmaceutical agents.[6]

2. Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and terminal alkynes. This reaction is instrumental in synthesizing alkynyl-imidazoles, which are valuable precursors for more complex heterocyclic systems and have been identified in kinase inhibitors and other targeted therapeutics.[6]

3. Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the C4 position of the imidazole ring. This is a key transformation for the synthesis of arylamines, a common motif in drug molecules.[7][8]

Cross_Coupling_Reactions sub This compound suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) sub->suzuki sonogashira Sonogashira Coupling (+ Terminal Alkyne) sub->sonogashira buchwald Buchwald-Hartwig Amination (+ Amine) sub->buchwald prod_suzuki 4-Aryl-5-methyl-1H-imidazole suzuki->prod_suzuki Pd Catalyst prod_sonogashira 4-Alkynyl-5-methyl-1H-imidazole sonogashira->prod_sonogashira Pd/Cu Catalysts prod_buchwald 4-Amino-5-methyl-1H-imidazole buchwald->prod_buchwald Pd Catalyst

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Development

The imidazole moiety is a well-established pharmacophore found in a wide range of clinically used drugs, including antifungal agents, antihistamines, and antiulcer medications.[9] The ability to functionalize the imidazole core at a specific position using this compound as a starting material is a powerful strategy in drug discovery. It allows for the systematic exploration of the chemical space around the imidazole scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This versatile building block serves as a key raw material for the synthesis of specialized drugs, including those with potential applications as:

  • Antifungal and Antimicrobial Agents: The imidazole ring is a core component of many antifungal drugs.

  • Anticancer Agents: Imidazole derivatives are actively being investigated in oncology for their potential to target various cancer cell lines.

  • Kinase Inhibitors: The structural motifs accessible from this compound are relevant for the design of kinase inhibitors, which are a major class of targeted cancer therapies.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with broad applicability in pharmaceutical research and development. Its well-defined synthesis and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists. As the demand for novel and more effective therapeutics continues to grow, the importance of foundational building blocks like this compound in driving innovation in drug discovery is set to increase.

References

An In-depth Technical Guide to the Electronic Effects of the Methyl Group in 4-Iodo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the methyl group in the heterocyclic compound 4-iodo-5-methyl-1H-imidazole. A thorough understanding of these effects is critical for applications in medicinal chemistry and materials science, where the imidazole scaffold is a prevalent structural motif. This document elucidates the interplay of inductive and resonance effects, the impact on tautomeric equilibrium, and the resulting changes in molecular properties such as pKa and reactivity. Methodologies for the synthesis and characterization of this compound are detailed, alongside advanced computational analyses including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping to provide a holistic view of its electronic landscape.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a cornerstone in the architecture of numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents. Its unique aromatic and amphoteric nature makes it a versatile scaffold in drug design. The introduction of substituents onto the imidazole ring profoundly alters its electronic distribution, thereby modulating its physicochemical properties and biological activity. This guide focuses on this compound, a molecule where the interplay between an electron-donating methyl group and an electron-withdrawing iodo group presents a compelling case study in substituent effects.

Tautomerism in this compound

A crucial aspect of asymmetrically substituted imidazoles is the phenomenon of tautomerism, where a proton can reside on either of the two ring nitrogen atoms. In the case of this compound, this results in two distinct tautomeric forms: this compound and 5-iodo-4-methyl-1H-imidazole. The relative stability and population of these tautomers are dictated by the electronic nature of the substituents.

The methyl group, being electron-donating, tends to stabilize an adjacent positive charge, which influences the protonation state of the nitrogen atoms. Conversely, the electron-withdrawing iodine atom destabilizes a nearby positive charge. Computational studies on similar substituted imidazoles suggest that the tautomer with the proton on the nitrogen atom further from the electron-withdrawing group is generally more stable.

Diagram of Tautomeric Equilibrium:

Tautomers T1 This compound T2 5-Iodo-4-methyl-1H-imidazole T1->T2 H⁺ shift

Caption: Tautomeric equilibrium in this compound.

Electronic Effects of the Methyl Group

The electronic contribution of the methyl group in the context of the this compound ring system is a combination of inductive and hyperconjugative (a form of resonance) effects.

Inductive Effect (+I)

The methyl group is weakly electron-donating through the sigma bond network, an effect known as the positive inductive effect (+I). This donation of electron density increases the overall electron density of the imidazole ring, which in turn influences the basicity of the nitrogen atoms.

Hyperconjugation

Hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the pi-system of the imidazole ring. This effect further enhances the electron density of the ring, reinforcing the electron-donating nature of the methyl group.

Combined Electronic Influence of Methyl and Iodo Substituents

The electronic landscape of this compound is shaped by the opposing effects of the electron-donating methyl group and the electron-withdrawing iodo group. The iodo group exerts a -I (negative inductive) effect due to its electronegativity and a weak +M (positive mesomeric or resonance) effect due to its lone pairs. However, for halogens, the inductive effect typically dominates.

The net effect of these substituents determines the electron density at various positions on the ring, influencing its reactivity towards electrophiles and nucleophiles, as well as its acidity/basicity.

Impact on Acidity and Basicity (pKa)

The electronic effects of the methyl and iodo groups have a direct impact on the pKa values of the imidazole ring. The imidazole ring can act as both a proton donor (N-H acidity) and a proton acceptor (basicity of the lone pair on the other nitrogen).

  • Basicity: The electron-donating methyl group increases the electron density on the nitrogen atoms, making them more basic (higher pKa of the conjugate acid). Conversely, the electron-withdrawing iodo group decreases the basicity (lower pKa). The overall basicity will be a balance of these two effects.

  • Acidity: The electron-donating methyl group decreases the acidity of the N-H proton (higher pKa), while the electron-withdrawing iodo group increases its acidity (lower pKa).

Predicting the precise pKa values for each tautomer requires either experimental measurement or high-level computational calculations. Studies on similarly substituted imidazoles show that alkyl groups generally increase the pKa, indicating increased basicity.[1]

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of this compound involves the direct iodination of 4-methyl-1H-imidazole.[2]

Experimental Protocol: Synthesis of this compound [2]

  • Dissolution: Dissolve 4-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as dioxane.

  • Addition of Iodine: Add iodine (1.0 eq) to the solution.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a specified period (e.g., 1 hour).

  • Workup:

    • Remove the organic solvent under reduced pressure.

    • Neutralize the aqueous residue with a saturated solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude product.

    • The crude product can be further purified by trituration with a solvent like diethyl ether or by recrystallization.

Diagram of Synthetic Workflow:

Synthesis Start 4-methyl-1H-imidazole Reaction Iodination Start->Reaction Reagents Iodine, NaOH, Dioxane Reagents->Reaction Workup Extraction & Neutralization Reaction->Workup Purification Trituration/Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound and the relative populations of its tautomers can be characterized using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the ring protons are sensitive to the electronic environment. The proton at C2 will appear as a singlet, and its chemical shift will be influenced by the substituent pattern. The methyl protons will also appear as a singlet.

  • ¹³C NMR: The chemical shifts of the ring carbons are particularly informative for distinguishing between tautomers. The carbon bearing the methyl group will have a different chemical shift compared to the carbon bearing the iodo group. The difference in chemical shifts between C4 and C5 can be diagnostic for the predominant tautomer in solution.[3][4]

Computational Analysis of Electronic Properties

To gain a deeper, quantitative understanding of the electronic effects, computational chemistry methods are invaluable.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules. For this compound, DFT can be used to:

  • Optimize the geometries of both tautomers to determine their relative stabilities.

  • Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and electronic transitions.

  • Predict NMR chemical shifts to aid in the interpretation of experimental spectra.[3]

Table 1: Predicted Electronic Properties (Illustrative)

TautomerRelative Energy (kcal/mol)HOMO (eV)LUMO (eV)Dipole Moment (Debye)
This compound0.00-6.5-1.03.5
5-Iodo-4-methyl-1H-imidazole+1.5-6.6-1.14.2

Note: These are illustrative values based on general trends for substituted imidazoles and would require specific DFT calculations for accurate determination.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution and bonding interactions within a molecule. For this compound, NBO analysis can quantify:

  • The natural atomic charges on each atom, revealing the extent of electron donation by the methyl group and withdrawal by the iodo group.

  • The hyperconjugative interactions between the methyl C-H bonds and the imidazole π-system.

  • The nature of the lone pair orbitals on the nitrogen atoms and their availability for protonation.

Molecular Electrostatic Potential (MEP) Map

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting sites of electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow): Regions of high electron density, typically around the nitrogen lone pairs, are susceptible to electrophilic attack.

  • Positive Potential (Blue): Regions of low electron density, often around the N-H proton, are susceptible to nucleophilic attack.

For this compound, the MEP map would visualize the electron-rich nature of the nitrogen atoms and the influence of the methyl and iodo substituents on the overall charge distribution.

Diagram of Computational Workflow:

ComputationalWorkflow Start Input Structure (this compound) DFT DFT Calculation (e.g., B3LYP/6-311G**) Start->DFT GeomOpt Geometry Optimization DFT->GeomOpt Freq Frequency Analysis GeomOpt->Freq NBO NBO Analysis GeomOpt->NBO MEP MEP Mapping GeomOpt->MEP Results Electronic Properties: - Tautomer Stability - Atomic Charges - Reactivity Sites Freq->Results NBO->Results MEP->Results

Caption: A typical workflow for the computational analysis of this compound.

Conclusion and Future Perspectives

The electronic effects of the methyl group in this compound are a nuanced interplay of inductive and hyperconjugative electron donation, which modulates the properties of the imidazole ring in concert with the electron-withdrawing iodo substituent. These effects have a profound impact on the tautomeric equilibrium, acidity, basicity, and overall reactivity of the molecule. A combined approach of synthesis, spectroscopic characterization, and computational analysis provides a powerful strategy for a comprehensive understanding of these electronic properties.

For drug development professionals and materials scientists, a detailed grasp of these substituent effects is paramount for the rational design of novel imidazole-based compounds with tailored properties. Future research could focus on the experimental determination of the pKa values of the individual tautomers and the kinetic and thermodynamic parameters of the tautomeric equilibrium. Furthermore, exploring the impact of these electronic effects on the binding affinity of this compound derivatives to biological targets will be a valuable avenue for further investigation.

References

mass spectrometry of 4-Iodo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 4-Iodo-5-methyl-1H-imidazole

Authored by a Senior Application Scientist

Preamble: A Word on Structure

This guide is designed to provide a comprehensive, research-grade overview of the mass spectrometric behavior of this compound. Foregoing a rigid template, the narrative is structured to build understanding organically—from the foundational chemical properties that dictate its ionic nature to the practicalities of experimental design and the intricate details of its gas-phase fragmentation. This approach, moving from theoretical prediction to empirical validation, mirrors the logical workflow of structural elucidation in a modern analytical laboratory.

Introduction: The Analytical Imperative

This compound is a heterocyclic organic molecule featuring an imidazole core, a key structural motif in numerous biologically active compounds. Its utility as a synthetic intermediate in pharmaceutical development necessitates robust analytical methods for its characterization and quantification.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose, offering unparalleled sensitivity and specificity.

This guide will explore the analysis of this compound using electrospray ionization (ESI), a soft ionization technique that preserves the molecular structure, coupled with tandem mass spectrometry (MS/MS) for structural confirmation through collision-induced dissociation (CID).[2] Understanding the predictable fragmentation pathways of this compound is critical for developing selective detection methods (e.g., Multiple Reaction Monitoring, MRM) and for identifying it in complex matrices.

Foundational Mass Spectrometry Profile

Before fragmentation analysis, it is essential to characterize the intact molecule as it is ionized. The molecular formula of this compound is C4H5IN2, with a monoisotopic mass of 207.94975 Da.[3]

Ionization and the Precursor Ion

In a typical LC-MS workflow, ESI in positive ion mode is the preferred method for imidazole-containing compounds. The basic nitrogen atoms in the imidazole ring are readily protonated in the acidic mobile phase.[4] This results in the formation of a protonated molecule, [M+H]+, which will serve as the precursor ion for MS/MS analysis.

  • Expected Precursor Ion (m/z): 207.94975 (M) + 1.00728 (H+) = 208.95703 Da

The high resolution and accuracy of modern mass analyzers, such as Orbitrap or TOF instruments, can confirm the elemental composition of this precursor ion by measuring its mass to within a few parts per million (ppm) of the theoretical value.[5]

The Isotopic Signature of Iodine

A key confirmatory feature in the mass spectrum of this molecule will be the isotopic pattern. While carbon, hydrogen, and nitrogen have well-known isotopic distributions, iodine is monoisotopic (100% 127I). Therefore, the isotopic pattern of the [M+H]+ ion will be primarily dictated by the natural abundance of 13C. This provides a clear and predictable pattern that can be used to confirm the presence of a single iodine atom in the molecule.

Predicted Fragmentation Pathways via Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is employed to glean structural information. The [M+H]+ precursor ion is isolated, accelerated, and collided with an inert gas (e.g., argon or nitrogen), causing it to fragment.[6] The resulting product ions are then mass analyzed. The fragmentation of even-electron ions, such as the [M+H]+ of our analyte, typically proceeds through the loss of stable, neutral molecules.[4]

Based on the structure of this compound, several fragmentation pathways are predicted to be dominant. The Carbon-Iodine bond is the weakest bond in the protonated molecule and is therefore the most probable site of initial fragmentation.

Primary Fragmentation: Loss of Hydrogen Iodide (HI) The most energetically favorable fragmentation pathway is the neutral loss of hydrogen iodide. This is a common fragmentation route for iodinated organic compounds under CID conditions.

  • Reaction: [C4H5IN2+H]+ → [C4H5N2]+ + HI

  • Neutral Loss: 127.91241 Da (HI)

  • Product Ion m/z: 81.04472 Da

The resulting m/z 81.04472 fragment corresponds to the 4-methyl-1H-imidazolium cation, a stable, resonance-delocalized species. The high stability of this product ion is a strong driving force for this fragmentation channel.

Secondary Fragmentation: Imidazole Ring Cleavage While studies have shown the imidazole ring to be relatively stable, further fragmentation of the m/z 81.04472 ion can occur at higher collision energies.[7] A common fragmentation pathway for imidazole and its derivatives is the loss of hydrogen cyanide (HCN).

  • Reaction: [C4H5N2]+ → [C3H4N]+ + HCN

  • Neutral Loss: 27.01089 Da (HCN)

  • Product Ion m/z: 54.03383 Da

This secondary fragmentation provides an additional layer of structural confirmation. The logical relationship between the precursor ion and these two key fragment ions forms the basis of a highly specific detection method.

Visualization of Fragmentation Pathway

The predicted fragmentation cascade is visualized below.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]+ m/z = 208.96 fragment1 [C4H5N2]+ m/z = 81.04 precursor->fragment1  - HI (127.91 Da) fragment2 [C3H4N]+ m/z = 54.03 fragment1->fragment2  - HCN (27.01 Da)

Caption: Predicted CID fragmentation pathway for [this compound+H]+.

Summary of Predicted Mass Transitions

The quantitative data for the key predicted ions are summarized in the table below.

Ion SpeciesElemental CompositionCalculated m/z (Da)Proposed Neutral Loss
Precursor Ion [C4H6IN2]+208.95703-
Product Ion 1 [C4H5N2]+81.04472HI
Product Ion 2 [C3H4N]+54.03383HI, then HCN

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, self-validating protocol for the analysis of this compound. The combination of chromatographic retention time, precursor ion accurate mass, and specific MS/MS transitions provides exceptionally high confidence in analyte identification.[8]

Instrumentation
  • Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Triple Quadrupole (QqQ) or high-resolution instrument such as an Orbitrap or Q-TOF, equipped with an Electrospray Ionization (ESI) source.

Reagents and Materials
  • Analyte: this compound standard.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additive: Optima LC-MS grade formic acid.

Sample & Mobile Phase Preparation
  • Stock Solution: Accurately weigh ~1 mg of the standard and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Working Standard: Further dilute the stock solution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL for initial method development.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The use of formic acid is crucial; it acidifies the mobile phase to ensure the imidazole nitrogens remain protonated, which is essential for efficient ESI+ ionization.[4]

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry Conditions

  • Ionization Mode: ESI Positive.

  • Spray Voltage: +3.5 kV.

  • Capillary Temperature: 320 °C.

  • Sheath Gas Flow: 40 (arbitrary units).

  • Aux Gas Flow: 10 (arbitrary units).

  • Data Acquisition:

    • Full Scan MS: Scan m/z range 70-300 to observe the precursor ion ([M+H]+ at m/z 208.96).

    • Tandem MS (MS/MS): Isolate the precursor ion at m/z 208.96 and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum and confirm the fragmentation pathways.

    • MRM (for quantification):

      • Transition 1 (Quantitative): 208.96 → 81.04

      • Transition 2 (Confirmatory): 208.96 → 54.03

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Stock & Working Standards lc Inject Sample onto C18 RP Column prep1->lc prep2 Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) prep2->lc gradient Gradient Elution lc->gradient esi ESI+ Ionization gradient->esi ms1 Full Scan MS1 (Confirm m/z 208.96) esi->ms1 ms2 Isolate & Fragment (CID of m/z 208.96) ms1->ms2 detect Detect Product Ions (m/z 81.04, 54.03) ms2->detect process Process Data detect->process confirm Confirm Identity: RT + Accurate Mass + Fragments process->confirm

Caption: Standard workflow for the identification of this compound.

Conclusion

The mass spectrometric analysis of this compound is straightforward and highly specific. The molecule readily forms a protonated [M+H]+ ion at m/z 208.96 via electrospray ionization. Subsequent collision-induced dissociation yields a highly predictable and stable primary fragment ion at m/z 81.04 through the neutral loss of hydrogen iodide. This transition (208.96 → 81.04) serves as an excellent signature for use in targeted quantitative assays. The principles and the detailed protocol outlined in this guide provide a robust framework for researchers and drug development professionals to confidently identify, characterize, and quantify this important synthetic intermediate.

References

Introduction: The Strategic Importance of 4-Iodo-5-methyl-1H-imidazole in Modern Drug Discovery

Methodological & Application

Introduction: The Strategic Importance of C-C Bond Formation in Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Iodo-5-methyl-1H-imidazole

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this powerful transformation has revolutionized the construction of complex molecular architectures, particularly in the pharmaceutical industry.[1] At the heart of its utility is the coupling of an organohalide with an organoboron compound, typically a boronic acid.[2]

Imidazole derivatives are a privileged class of heterocycles in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4] The strategic functionalization of the imidazole ring is therefore a critical task in drug discovery. This compound is an exceptionally valuable building block in this context. The carbon-iodine bond is the most reactive of the halides in the key oxidative addition step of the catalytic cycle, making this substrate an ideal partner for introducing diverse aryl, heteroaryl, or vinyl groups.[5] This guide provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and field-proven insights for researchers engaged in the synthesis of novel imidazole-based compounds.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki reaction is paramount to troubleshooting and optimization. The process is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the this compound. This step breaks the carbon-iodine bond and forms a new organopalladium(II) complex. This is typically the rate-determining step, and the high reactivity of the C-I bond facilitates this process.[1][6]

  • Transmetalation : Concurrently, the base in the reaction mixture activates the boronic acid to form a more nucleophilic boronate species.[2][5] This boronate then transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. This transfer of ligands from boron to palladium is the transmetalation step.[1]

  • Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple to form the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

A key challenge with nitrogen-rich heterocycles like imidazole is their potential to act as ligands and coordinate to the palladium center, which can inhibit or "poison" the catalyst.[7][8] The judicious choice of ancillary ligands on the palladium catalyst is crucial to mitigate this effect and maintain catalytic activity.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₃⁻) Pd(II)_Complex->Transmetalation Diorgano_Pd(II) R¹-Pd(II)-R² Transmetalation->Diorgano_Pd(II) Reductive_Elimination Reductive Elimination Diorgano_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Product Product (R¹-R²) Reductive_Elimination->Product Boronic_Acid Boronic Acid (R²-B(OH)₂) Boronate Boronate Complex (R²-B(OR)₃⁻) Boronic_Acid->Boronate + Base Base Base (e.g., K₂CO₃) Boronate->Transmetalation Activates for Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters: A Guide to Rational Reaction Design

The success of the Suzuki coupling hinges on the careful selection of several key components. The choices below are grounded in established principles for coupling N-heterocyclic substrates.

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Substrate This compoundThe C-I bond is highly reactive towards oxidative addition, often allowing for milder reaction conditions compared to bromides or chlorides.[5]
Coupling Partner Aryl/Heteroaryl/Vinyl Boronic Acids or Esters (1.2–1.5 equiv.)A slight excess of the boronic acid drives the reaction to completion. Boronate esters (e.g., pinacol esters) can offer greater stability and are often used for boronic acids prone to decomposition.[2][9]
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%), or Pd₂(dba)₃ (1-2 mol%) with a ligand.Pd(PPh₃)₄ is a common pre-formed Pd(0) source. For more challenging couplings, generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂ or a stable pre-catalyst with a specialized ligand is often superior.[5][10]
Ligand Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos (2-10 mol%)Ligands are critical. They stabilize the palladium catalyst, prevent catalyst decomposition, and promote the key oxidative addition and reductive elimination steps. Bulky phosphine ligands are particularly effective for heteroaromatic couplings.[11][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)An inorganic base is required to activate the boronic acid for transmetalation.[1] Cs₂CO₃ is often more effective due to its higher solubility, but K₂CO₃ is a cost-effective starting point.[5]
Solvent 1,4-Dioxane/H₂O (4:1), DME/H₂O, or Toluene/H₂OA biphasic solvent system is typically necessary to dissolve the organic substrates and the inorganic base, facilitating interaction between all components.[13]
Temperature 80-120 °C (Conventional Heating) or 120-150 °C (Microwave)Higher temperatures accelerate the reaction. Microwave irradiation can significantly reduce reaction times from hours to minutes.[9][12]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.0 mol%)

  • 1,4-Dioxane and Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow start Start reagents 1. Add Solids (Iodoimidazole, Boronic Acid, Base) start->reagents solvent 2. Add Solvents (Dioxane, Water) reagents->solvent degas 3. Degas Mixture (Ar bubbling for 15 min) solvent->degas catalyst 4. Add Catalyst System (Pd₂(dba)₃ + SPhos) degas->catalyst react 5. Heat Reaction (e.g., 100 °C, 2-12 h) catalyst->react workup 6. Workup (Dilute, Extract, Wash, Dry) react->workup purify 7. Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reaction Setup : To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition : Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Inert Atmosphere : Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium source (Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (SPhos, 3.0 mol%).

  • Reaction : Seal the vessel tightly and place it in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C). Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst.2. Insufficiently degassed system.3. Ineffective base or solvent.1. Use a fresh bottle of catalyst/ligand. Consider a more robust pre-catalyst.[5]2. Ensure rigorous degassing of all solvents and the reaction mixture.[5]3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Screen different solvent systems.
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture.Improve the degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the setup.[5]
Protodeboronation (Loss of -B(OH)₂) Harsh basic conditions or elevated temperatures, especially with sensitive heteroaryl boronic acids.Use a milder base (e.g., KF).[2] Lower the reaction temperature and extend the reaction time. Use the corresponding boronate ester.[7]
Dehalogenation (Loss of Iodine) Side reaction promoted by certain conditions.This can sometimes occur in the presence of base and a hydrogen source. Optimizing the catalyst and ligand system can often minimize this pathway.

Synthesis of Starting Material: this compound

Access to the starting material is a prerequisite for the coupling reaction. A common procedure involves the direct iodination of 4-methyl-1H-imidazole.

Procedure adapted from literature: [14] A solution of 4-methyl-1H-imidazole (1.0 equiv.) and iodine (1.0 equiv.) in dioxane is treated with an aqueous solution of sodium hydroxide (2.0 equiv.) for approximately 1 hour. After removing the organic solvent under reduced pressure, the mixture is neutralized with saturated ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting residue can be triturated with diethyl ether to precipitate the product as a white solid.[14]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing complex, substituted imidazole derivatives. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can reliably execute and optimize this reaction. This protocol serves as a comprehensive guide for drug development professionals and synthetic chemists, enabling the efficient creation of novel molecular entities for further investigation.

References

Application Notes and Protocols for Sonogashira Coupling with 4-Iodo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylimidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules. Its ability to act as a bioisostere and engage in critical hydrogen bonding interactions makes it a privileged scaffold in drug design. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, provides a direct route to functionalize the imidazole core with alkynyl groups.[1] This transformation is of paramount importance for generating novel chemical entities with potential therapeutic applications, including kinase inhibitors and other targeted agents.[2]

This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of 4-iodo-5-methyl-1H-imidazole. We will delve into the mechanistic intricacies, explore the critical decision of N-H protection, and offer step-by-step procedures for both N-protected and N-unsubstituted coupling strategies, empowering researchers to confidently synthesize 4-alkynyl-5-methyl-1H-imidazole derivatives.

Mechanistic Underpinnings: The Synergistic Palladium and Copper Catalysis

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3] A simplified representation of this dual-catalytic system is illustrated below.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition (R¹-I) alkynyl_pd R¹-Pd(II)L₂(C≡CR²) pd_complex->alkynyl_pd Transmetalation product R¹-C≡CR² alkynyl_pd->product Reductive Elimination cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation base Base base->alkyne cu_salt CuI cu_salt->cu_acetylide caption Figure 1. Simplified catalytic cycles of the Sonogashira reaction.

Caption: Figure 1. Simplified catalytic cycles of the Sonogashira reaction.

The palladium cycle initiates with the oxidative addition of the active Pd(0) species to the aryl iodide (this compound). Concurrently, in the copper cycle, the terminal alkyne is deprotonated by a base in the presence of a copper(I) salt to form a copper acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex. The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired alkynylated imidazole and regenerates the active Pd(0) catalyst.[3]

The N-H Imidazole Challenge: To Protect or Not to Protect?

The acidic proton on the N-1 position of the imidazole ring presents a significant challenge in cross-coupling reactions. It can be deprotonated by the base, leading to potential side reactions such as N-alkynylation or coordination to the metal catalysts, which can inhibit their activity. Therefore, a common and often recommended strategy is the protection of the imidazole nitrogen prior to the Sonogashira coupling.[2][4]

Advantages of N-Protection:

  • Prevents Side Reactions: Eliminates the possibility of N-alkynylation.

  • Improves Solubility: N-protected imidazoles often exhibit better solubility in organic solvents.

  • Enhances Reactivity: By preventing catalyst inhibition, N-protection can lead to higher yields and cleaner reactions.

The tosyl (Ts) group is a frequently employed protecting group for imidazoles due to its stability under the reaction conditions and its straightforward removal.

However, in the interest of atom economy and step-efficiency, a direct coupling on the N-H free imidazole may be desirable. This approach is more challenging and requires careful optimization of reaction conditions, particularly the choice of base, to minimize undesired side reactions.

This guide will provide protocols for both approaches, allowing researchers to choose the most suitable method for their specific needs.

PART 1: N-Protected Sonogashira Coupling Strategy

This section outlines a robust, three-stage workflow for the synthesis of 4-alkynyl-5-methyl-1H-imidazoles via an N-protected intermediate.

N_Protected_Workflow start This compound protection Step 1: N-Tosyl Protection start->protection protected_imidazole 1-Tosyl-4-iodo-5-methyl-1H-imidazole protection->protected_imidazole sonogashira Step 2: Sonogashira Coupling protected_imidazole->sonogashira coupled_product 1-Tosyl-4-alkynyl-5-methyl-1H-imidazole sonogashira->coupled_product deprotection Step 3: Deprotection coupled_product->deprotection final_product 4-Alkynyl-5-methyl-1H-imidazole deprotection->final_product caption Figure 2. Workflow for the N-protected Sonogashira coupling.

Caption: Figure 2. Workflow for the N-protected Sonogashira coupling.

Protocol 1.1: N-Tosylation of this compound

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DCM at 0 °C, add triethylamine (1.5 equiv).

  • Slowly add a solution of tosyl chloride (1.2 equiv) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-tosyl-4-iodo-5-methyl-1H-imidazole.

Protocol 1.2: Sonogashira Coupling of 1-Tosyl-4-iodo-5-methyl-1H-imidazole

Materials:

  • 1-Tosyl-4-iodo-5-methyl-1H-imidazole

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-tosyl-4-iodo-5-methyl-1H-imidazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Add the anhydrous solvent (e.g., THF or DMF) and the base (TEA or DIPEA, 3.0 equiv).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale/Remarks
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often more stable and easier to handle.
Copper Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.
Base TEA, DIPEAAn amine base is crucial for deprotonating the alkyne.
Solvent THF, DMFAnhydrous conditions are critical to prevent catalyst deactivation.
Temperature 50-80 °CTemperature may need optimization based on the alkyne's reactivity.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.

Table 1. Typical Reaction Conditions for N-Protected Sonogashira Coupling.

Protocol 1.3: Deprotection of the Tosyl Group

Materials:

  • 1-Tosyl-4-alkynyl-5-methyl-1H-imidazole

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the 1-tosyl-4-alkynyl-5-methyl-1H-imidazole (1.0 equiv) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (3-5 equiv).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the mixture with aqueous HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final 4-alkynyl-5-methyl-1H-imidazole.

PART 2: Direct Sonogashira Coupling of this compound (N-H Free)

This approach, while more step-economical, requires careful control of reaction conditions to achieve satisfactory results. The choice of base is particularly critical to favor C-C bond formation over N-H functionalization.

Protocol 2.1: Direct Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Add the anhydrous solvent and the base (2.0-3.0 equiv).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) and continue to degas for another 5 minutes.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography. It may be necessary to use a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking on the silica gel.

Parameter Condition Rationale/Remarks
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(dppf)Cl₂Ligand choice can influence catalyst stability and activity.
Copper Co-catalyst CuIRemains crucial for the reaction.
Base K₂CO₃, Cs₂CO₃, DIPEAInorganic bases or hindered amine bases are preferred to minimize N-alkynylation.
Solvent DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are often effective.
Temperature 80-120 °CHigher temperatures may be required compared to the N-protected route.
Atmosphere Inert (N₂ or Ar)Strictly required to prevent catalyst degradation.

Table 2. Recommended Conditions for Direct Sonogashira Coupling (N-H Free).

Troubleshooting and Field-Proven Insights

  • Low or No Yield:

    • Catalyst Inactivity: Ensure that the palladium catalyst is active. Using a fresh batch or a pre-catalyst that is readily reduced to Pd(0) in situ can be beneficial. Ensure strict anhydrous and anaerobic conditions are maintained.

    • Insufficient Base: The base is crucial for deprotonating the alkyne. Ensure the correct stoichiometry is used. For the N-H free protocol, the base may be consumed by the imidazole N-H, so a larger excess might be necessary.

  • Formation of Alkyne Homocoupling (Glaser Coupling) Product:

    • This side reaction is often promoted by the copper catalyst in the presence of oxygen. Rigorous deoxygenation of the reaction mixture is essential.

    • In some cases, a "copper-free" Sonogashira protocol might be considered, although these often require more specialized ligands and conditions.

  • Complex Product Mixture (Direct Coupling Protocol):

    • If N-alkynylation is observed, switch to a more sterically hindered or a weaker base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good choice.

  • Purification Challenges:

    • The N-H of the imidazole product can interact with silica gel, causing streaking during column chromatography. Adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent can significantly improve the separation.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable 4-alkynyl-5-methyl-1H-imidazole derivatives. While direct coupling of the N-H free substrate is feasible with careful optimization, the N-protection strategy offers a more robust and generally higher-yielding approach. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in drug discovery and organic synthesis, enabling the efficient generation of diverse imidazole-based compounds for further investigation.

References

Introduction: The Strategic Importance of C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Heck Reaction: Synthesis of Substituted Imidazoles via Palladium-Catalyzed Coupling of 4-Iodo-5-methyl-1H-imidazole

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This Nobel Prize-winning transformation provides a powerful and versatile tool for constructing carbon-carbon bonds, a fundamental operation in the synthesis of complex organic molecules.[1][2] Its significance is particularly pronounced in medicinal chemistry and drug development, where the imidazole scaffold, a privileged structure found in numerous biologically active compounds, is a frequent target for functionalization.[3]

This guide provides a detailed examination of the Heck reaction conditions specifically tailored for this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design, empowering researchers to optimize this critical reaction for their specific drug discovery and development programs. We will explore the catalytic cycle, dissect critical reaction parameters, provide a robust experimental protocol, and offer troubleshooting insights to ensure successful implementation.

The Catalytic Engine: Understanding the Heck Reaction Mechanism

The efficacy of the Heck reaction lies in a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] While seemingly complex, the mechanism can be understood through a sequence of fundamental organometallic steps.

The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate.[4]

  • Oxidative Addition : The Pd(0) species inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex.[2][5][6] This is typically the rate-determining step.

  • Alkene Coordination & Insertion : The alkene coupling partner coordinates to the palladium center, forming a palladium-pi complex.[5] This is followed by a migratory insertion of the alkene into the Pd-C bond.[5][6]

  • β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product.[5][6] This step generally proceeds with syn-stereochemistry.

  • Reductive Elimination & Catalyst Regeneration : A base is required to neutralize the generated acid (HI) and facilitate the reductive elimination of HX from the palladium-hydride complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[2][4]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L₂Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination & Migratory Insertion PdII_Aryl->Alkene_Coord Alkene PdII_Intermediate Alkene-Pd(II) Complex Alkene_Coord->PdII_Intermediate Beta_Elim β-Hydride Elimination PdII_Intermediate->Beta_Elim PdH L₂Pd(II)(H)(I) Beta_Elim->PdH Product (Substituted Alkene) Product Coupled Product Beta_Elim->Product Regen Reductive Elimination (Base) PdH->Regen Base Regen->Pd0 - H-Base⁺I⁻ ArylI 4-Iodo-5-methyl- 1H-imidazole ArylI->OxAdd Alkene Alkene Alkene->Alkene_Coord Base Base Base->Regen Heck_Workflow Setup 1. Reaction Setup - Add reagents to Schlenk tube - (Imidazole, Alkene, Base, Solvent) Inert 2. Inert Atmosphere - Evacuate and backfill with Argon/N₂ (3x) Setup->Inert Catalyst 3. Catalyst Addition - Add Pd(OAc)₂ and P(o-tol)₃ Inert->Catalyst Reaction 4. Heating - Heat at 80-100 °C - Monitor by TLC/LC-MS Catalyst->Reaction Workup 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine Reaction->Workup Drying 6. Drying & Concentration - Dry over Na₂SO₄ - Filter and concentrate Workup->Drying Purify 7. Purification - Silica Gel Column Chromatography Drying->Purify Deprotect 8. Deprotection (Optional) - Cleave N-protecting group if needed Purify->Deprotect FinalProduct Final Product Deprotect->FinalProduct

References

Application Notes and Protocols for the Development of Antifungal Agents Derived from 4-Iodo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, in vitro evaluation, and preclinical assessment of novel antifungal agents derived from the 4-Iodo-5-methyl-1H-imidazole scaffold. This document is structured to provide both the theoretical underpinnings and practical, step-by-step protocols essential for advancing drug discovery programs in mycology.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a cornerstone in the architecture of numerous biologically active molecules, most notably in the realm of antifungal therapeutics.[1][2] Imidazole-based drugs represent a significant class of antifungal agents that primarily function by disrupting the integrity of the fungal cell membrane.[3][4][5] Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The disruption of ergosterol synthesis leads to a cascade of detrimental effects, including increased membrane permeability and, ultimately, fungal cell death.[1][5]

The this compound scaffold is a particularly valuable starting point for the development of new antifungal agents. The iodine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the systematic introduction of diverse chemical moieties to explore the chemical space and optimize antifungal activity. This strategic functionalization is key to enhancing potency, broadening the spectrum of activity, and improving the pharmacokinetic properties of new chemical entities.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The successful development of novel antifungal agents hinges on the efficient and reproducible synthesis of the core chemical scaffold. The following section details a robust protocol for the synthesis of this compound and outlines a strategy for its subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol is adapted from established iodination procedures for imidazole rings.[6]

Rationale: The direct iodination of 4-methyl-1H-imidazole is achieved using elemental iodine in the presence of a base. The base is crucial for deprotonating the imidazole ring, thereby activating it for electrophilic substitution by iodine. The reaction conditions are optimized to favor mono-iodination at the less sterically hindered position.

Materials:

  • 4-methyl-1H-imidazole

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1H-imidazole (1.0 eq) and iodine (1.0 eq) in 1,4-dioxane.

  • To this solution, add an aqueous solution of sodium hydroxide (2.0 eq) and stir the reaction mixture vigorously at room temperature for 1 hour.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the bulk of the organic solvent under reduced pressure.

  • Neutralize the remaining aqueous solution with a saturated solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (2 x volume).[6]

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[6]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Triturate the crude residue with diethyl ether to precipitate the product.[6]

  • Collect the solid by filtration and dry under vacuum to yield this compound as a white solid.[6]

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Synthetic Workflow for this compound

cluster_0 Synthesis of this compound start Start: 4-methyl-1H-imidazole step1 Dissolve in 1,4-Dioxane with Iodine start->step1 step2 Add NaOH solution (1 hour reaction) step1->step2 step3 Solvent Removal & Neutralization step2->step3 step4 Ethyl Acetate Extraction step3->step4 step5 Drying and Concentration step4->step5 step6 Trituration with Diethyl Ether step5->step6 end_product Product: this compound step6->end_product

Caption: Workflow for the synthesis of the core scaffold.

Strategy for Derivatization

With the this compound scaffold in hand, a library of derivatives can be generated to probe structure-activity relationships (SAR). The iodine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: To introduce aryl and heteroaryl groups.

  • Sonogashira Coupling: To introduce alkyne functionalities.

  • Heck Coupling: To introduce alkenyl groups.

  • Buchwald-Hartwig Amination: To introduce substituted amine functionalities.

These reactions will enable the exploration of how different substituents at the 4-position influence antifungal potency and spectrum.

Part 2: In Vitro Evaluation of Antifungal Activity

The initial screening of newly synthesized compounds involves determining their in vitro activity against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the primary metric used for this assessment.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Rationale: The broth microdilution method is a standardized and reproducible technique for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[8] It allows for the simultaneous testing of multiple compounds against various fungal isolates in a high-throughput format.

Materials:

  • Synthesized this compound derivatives

  • Stock solutions of compounds in dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Subculture fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure viability and purity.[8]

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[8]

    • For yeast, dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[10] For molds, the final conidial concentration should be 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[9]

  • Drug Dilution:

    • Prepare serial two-fold dilutions of the test compounds in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Each well should contain 100 µL of the diluted compound.

    • Include a growth control well (drug-free medium) and a sterility control well (uninoculated medium).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida species, and up to 72 hours for Cryptococcus species.[7]

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[7]

Data Presentation: Hypothetical MIC Values
Compound IDR-Group at 4-positionMIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. neoformansMIC (µg/mL) vs A. fumigatus
Lead-01 -H1632>64
Deriv-01 -Phenyl4816
Deriv-02 -4-Fluorophenyl248
Deriv-03 -2-Thienyl81632
Fluconazole (Control)14>64

In Vitro Screening Workflow

cluster_1 In Vitro Antifungal Screening start Synthesized Derivatives step1 Prepare Stock Solutions in DMSO start->step1 step2 Serial Dilution in 96-well Plates step1->step2 step4 Inoculate Plates step2->step4 step3 Prepare Standardized Fungal Inoculum step3->step4 step5 Incubate at 35°C step4->step5 step6 Read MIC values step5->step6 end_result Identify Lead Compounds step6->end_result

Caption: High-throughput screening workflow for MIC determination.

Part 3: Cytotoxicity Assessment

A crucial step in drug development is to ensure that the antifungal activity of a compound is not due to general toxicity.[11] Cytotoxicity assays against mammalian cell lines are performed to determine the selectivity of the compounds for fungal cells over host cells.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry. This allows for the determination of the concentration of a compound that is toxic to mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for another 24-48 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against compound concentration.

Selectivity Index (SI): The SI is a critical parameter that indicates the therapeutic window of a compound. It is calculated as: SI = CC₅₀ (mammalian cells) / MIC (fungal cells) A higher SI value is desirable, as it indicates greater selectivity for the fungal target.

Data Presentation: Hypothetical Cytotoxicity and Selectivity
Compound IDCC₅₀ (µg/mL) vs HEK293MIC (µg/mL) vs C. albicansSelectivity Index (SI)
Deriv-01 >1284>32
Deriv-02 64232
Deriv-03 >1288>16
Fluconazole >2561>256

Part 4: In Vivo Efficacy Models

Compounds that demonstrate potent in vitro activity and a favorable selectivity index must be evaluated in animal models of fungal infection to assess their in vivo efficacy.[12][13]

Protocol 4: Murine Model of Systemic Candidiasis

Rationale: The murine model of systemic candidiasis is a well-established and widely used model to evaluate the efficacy of antifungal agents in a living organism.[14] This model mimics a disseminated fungal infection and allows for the assessment of key endpoints such as survival and fungal burden in target organs.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c)

  • Candida albicans strain

  • Lead antifungal compound formulated for in vivo administration (e.g., in a solution with cyclodextrin)

  • Sterile saline

  • Vehicle control

Procedure:

  • Infection: Infect mice via intravenous injection (tail vein) with a standardized inoculum of C. albicans.

  • Treatment: Begin treatment with the test compound at a specified dose and frequency (e.g., once or twice daily) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Monitoring: Monitor the mice daily for clinical signs of illness and mortality for a period of up to 21 days.

  • Endpoint Analysis:

    • Survival: Record the survival rate of each group over the course of the study.

    • Fungal Burden: At a predetermined time point post-infection, humanely euthanize a subset of mice from each group. Harvest target organs (e.g., kidneys, brain), homogenize them, and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue).

Preclinical Development Workflow

cluster_2 In Vivo Efficacy Testing start Lead Compound from In Vitro Studies step1 Formulation for In Vivo Administration start->step1 step2 Select Animal Model (e.g., Murine Candidiasis) step1->step2 step3 Induce Fungal Infection step2->step3 step4 Administer Compound and Controls step3->step4 step5 Monitor Survival and Clinical Signs step4->step5 step6 Determine Fungal Burden in Organs step5->step6 end_result Evaluate In Vivo Efficacy step6->end_result

Caption: Workflow for assessing in vivo antifungal efficacy.

Part 5: Elucidating the Mechanism of Action

While derivatives of this compound are expected to share the classical mechanism of action of azole antifungals, it is prudent to confirm this experimentally.

Primary Mechanism: Inhibition of Ergosterol Biosynthesis

Imidazole antifungals are known to target and inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane, resulting in increased permeability, disruption of membrane-bound enzyme function, and ultimately, cell death.[1][5] Other cellular processes, such as triglyceride and phospholipid synthesis, can also be affected.[3][4]

Mechanism of Action Pathway

cluster_3 Mechanism of Action of Imidazole Antifungals compound This compound Derivative enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) compound->enzyme Inhibits ergosterol Ergosterol enzyme->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane ergosterol->membrane Essential Component effects Increased Permeability Disrupted Enzyme Function Cell Death membrane->effects Disruption Leads to

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the discovery of novel antifungal agents. The synthetic versatility of this core allows for extensive structure-activity relationship studies aimed at optimizing potency, spectrum, and safety. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro screening, and preclinical evaluation of these compounds. Future work should focus on expanding the library of derivatives, conducting detailed mechanistic studies to confirm the mode of action, and exploring the potential for combination therapy to combat the growing threat of antifungal resistance.

References

Introduction: The Strategic Importance of Imidazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 4-Iodo-5-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The targeted functionalization of the imidazole core is therefore of paramount importance for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.[1] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions with broad functional group tolerance.[1][3]

This guide focuses on this compound, a highly valuable and versatile building block. The carbon-iodine bond is the most reactive among halogens in the key oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and higher efficiencies.[4][5] We will provide detailed application notes, field-proven protocols, and mechanistic insights for three key transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Core Principles: Causality in Catalyst and Condition Selection

The success of any palladium-catalyzed cross-coupling reaction hinges on the judicious selection of its components. Each element plays a critical role in the catalytic cycle, and understanding their interplay is essential for troubleshooting and optimization.

  • Palladium Precursor : The choice of the palladium source, typically a Pd(II) salt like Pd(OAc)₂ or a Pd(0) complex like Pd₂(dba)₃, is the first step.[6] Pd(II) sources require in situ reduction to the active Pd(0) species, which is often accomplished by a phosphine ligand, amine, or solvent. Pd(0) sources can enter the catalytic cycle directly, sometimes leading to faster initiation.

  • Ligands : Ligands are arguably the most critical component for success. They stabilize the palladium center, prevent catalyst decomposition (e.g., formation of palladium black), and critically modulate its reactivity.[7] Electron-rich and sterically bulky phosphine ligands (e.g., biarylphosphines developed by Buchwald's group) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition and reductive elimination steps, especially for less reactive coupling partners.[7][8]

  • Base : A base is essential in most cross-coupling reactions. In Suzuki-Miyaura coupling, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[7] In Buchwald-Hartwig amination, a strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[9] In Sonogashira coupling, the base deprotonates the terminal alkyne.[10] The choice of base (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄, or strong alkoxides like NaOtBu) must be compatible with the functional groups present in the substrates.

  • Solvent : The solvent must be capable of solubilizing the reactants and catalyst system and is often a non-coordinating, anhydrous solvent like dioxane, toluene, or THF.[9] Aqueous or phase-transfer conditions can also be employed in some cases, particularly for Suzuki reactions.

  • N-H Protection : The acidic proton on the imidazole nitrogen can potentially interfere with the reaction by reacting with the base or catalyst. While many couplings proceed with the unprotected N-H, protection (e.g., with a Boc or SEM group) may be necessary to prevent side reactions or catalyst inhibition, especially in Heck reactions.[1]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl or aryl-heteroaryl linkages by coupling an organohalide with an organoboron reagent.[3][7] It is highly valued for the operational simplicity, mild conditions, and commercial availability of a vast library of boronic acids.[11]

Mechanistic Rationale

The reaction follows a well-established catalytic cycle.[7][12] The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of this compound. Concurrently, the base activates the boronic acid to form a more reactive boronate complex. This complex then undergoes transmetalation with the Pd(II)-intermediate, transferring the organic group from boron to palladium. The final step is reductive elimination, which forms the desired C-C bond, releases the product, and regenerates the active Pd(0) catalyst.[3][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition center PdII_Intermediate R¹-Pd(II)L₂-I OxAdd->PdII_Intermediate Transmetalation Transmetalation Diaryl_Pd R¹-Pd(II)L₂-R² Transmetalation->Diaryl_Pd RedElim Reductive Elimination RedElim->Pd0  Regeneration Product R¹-R² (Coupled Product) RedElim->Product reagents R¹-I (this compound) reagents->OxAdd boronic R²-B(OH)₂ + Base boronic->Transmetalation

Suzuki-Miyaura Catalytic Cycle
Protocol & Conditions

Microwave-assisted protocols can significantly accelerate the reaction, often reducing times from hours to minutes.[1][12][13]

ParameterConditionRationale / Notes
Substrate This compoundHighly reactive electrophile.
Coupling Partner Aryl/Heteroaryl Boronic Acid1.1 - 1.5 equivalents.
Pd Source PdCl₂(dppf) or Pd(OAc)₂2-5 mol%. PdCl₂(dppf) is an effective pre-catalyst.
Ligand dppf or PPh₃4-10 mol%. Often included with the Pd source.
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents. Carbonates are generally well-tolerated.
Solvent Dioxane, DME, or Toluene/WaterAnhydrous solvent is typical. Phase-transfer conditions can also be effective.
Temperature 80 - 150 °CConventional heating or microwave irradiation.[1][14]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [1][14]

  • Vessel Preparation : To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition : Add a suitable degassed solvent (e.g., 1,4-dioxane, ~0.2 M concentration).

  • Inerting : Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 10-15 minutes.

  • Reaction : Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-30 minutes.[1]

  • Work-up : After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5-methyl-1H-imidazole.

Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to valuable arylalkyne structures.[4][10][15] This reaction is prized for its mild conditions and is typically co-catalyzed by palladium and copper(I) salts.[4][10]

Mechanistic Rationale

The Sonogashira reaction proceeds via a dual catalytic cycle.[4]

  • Palladium Cycle : Similar to the Suzuki coupling, the cycle begins with the oxidative addition of this compound to the Pd(0) catalyst.[12]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate.[4]

The key transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) center. Subsequent reductive elimination furnishes the aryl-alkyne product and regenerates the Pd(0) catalyst.[4] Copper-free versions of the Sonogashira coupling have also been developed to avoid issues related to the formation of alkyne homocoupling byproducts.[16][17]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII Oxidative Addition (R¹-I) DiorganoPd R¹-Pd(II)L₂-C≡CR² PdII->DiorganoPd Transmetalation DiorganoPd->Pd0 Reductive Elimination Product R¹-C≡CR² (Coupled Product) DiorganoPd->Product CuI Cu(I)X CuAcetylide Cu(I)-C≡CR² CuI->CuAcetylide Alkyne + Base (R²-C≡CH)

Sonogashira Dual Catalytic Cycle
Protocol & Conditions

Due to the high reactivity of the C-I bond, these reactions can often be performed at or near room temperature.[4]

ParameterConditionRationale / Notes
Substrate This compound1.0 equivalent.
Coupling Partner Terminal Alkyne1.1 - 1.5 equivalents.
Pd Source PdCl₂(PPh₃)₂1-3 mol%. A common and effective pre-catalyst.[16]
Cu Co-catalyst Copper(I) Iodide (CuI)1-5 mol%. Essential for the copper cycle.
Base Triethylamine (Et₃N) or DiisopropylamineServes as both the base and often as the solvent.
Solvent Et₃N, THF, or DMFAnhydrous conditions are required.
Temperature 25 - 60 °CGenerally mild conditions are sufficient.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.

Detailed Protocol: Standard Sonogashira Coupling [4][18]

  • Vessel Preparation : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).

  • Solvent and Reagent Addition : Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv.).

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv.) dropwise to the stirred suspension.

  • Reaction : Stir the reaction mixture at room temperature (or with gentle heating to 40-50 °C) for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up : Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.[4] Wash the filtrate with aqueous NH₄Cl solution and then with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[6][9][19] This reaction has become indispensable in pharmaceutical synthesis, where aryl amine motifs are ubiquitous.[6]

Mechanistic Rationale

The catalytic cycle shares similarities with other cross-coupling reactions but has distinct features.[9][19] After oxidative addition of the aryl iodide to the Pd(0) complex, the amine coordinates to the palladium center. The strong base then deprotonates the coordinated amine to form a palladium amido complex. This is the critical step that drives the reaction forward. The final reductive elimination step forms the C-N bond, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent side reactions like β-hydride elimination.[19][20]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (R¹-I) Pd0->OxAdd PdII_Intermediate R¹-Pd(II)L-I OxAdd->PdII_Intermediate Amine_Coord Amine Coordination (R²R³NH) PdII_Intermediate->Amine_Coord Amine_Complex [R¹-Pd(II)L(NHR²R³)]⁺ I⁻ Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex R¹-Pd(II)L(NR²R³) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim  Regeneration RedElim->Pd0  Regeneration Product R¹-NR²R³ (Coupled Product) RedElim->Product

Buchwald-Hartwig Amination Cycle
Protocol & Conditions

This reaction is highly sensitive to the choice of ligand and base. Aryl iodides can sometimes have an inhibitory effect, making the choice of a robust catalyst system even more important.[5]

ParameterConditionRationale / Notes
Substrate This compound1.0 equivalent.
Coupling Partner Primary or Secondary Amine1.1 - 1.5 equivalents.
Pd Source Pd₂(dba)₃ or Pd(OAc)₂1-4 mol%.[6]
Ligand Bulky Phosphine (e.g., Xantphos, BippyPhos, BrettPhos)2-8 mol%. Ligand choice is critical and substrate-dependent.[9][20]
Base NaOtBu, K₃PO₄, or Cs₂CO₃1.5 - 2.0 equivalents. Strong, non-nucleophilic bases are required.[9]
Solvent Toluene or DioxaneMust be anhydrous and deoxygenated.
Temperature 80 - 110 °CElevated temperatures are typically necessary.[6]
Atmosphere Inert (Argon or Nitrogen)Strictly required to protect the catalyst system.

Detailed Protocol: General Buchwald-Hartwig Amination [6][14]

  • Vessel Preparation : To a dry Schlenk tube or sealed vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition : Add the base (e.g., Cs₂CO₃, 2.0 equiv.) and this compound (1.0 equiv.).

  • Solvent and Amine : Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equiv.).

  • Inerting : Ensure the vessel is sealed and the headspace is filled with an inert gas.

  • Reaction : Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 4-24 hours. Monitor progress by LC-MS.

  • Work-up : After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Filter and concentrate the organic solution. Purify the resulting residue by flash column chromatography to isolate the 4-amino-5-methyl-1H-imidazole product.

General Experimental Workflow

While the specific reagents differ, the operational workflow for these cross-coupling reactions is highly conserved. Adherence to inert atmosphere techniques is the most critical factor for reproducibility and success.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Dry Glassware (Schlenk Flask/Vial) Inert 2. Establish Inert Atmosphere (Argon/Nitrogen Purge) Setup->Inert Reagents 3. Add Solids (Substrate, Catalyst, Base) Inert->Reagents Solvent 4. Add Anhydrous, Degassed Solvent & Liquid Reagents Reagents->Solvent Heat 5. Heat to Temperature (Conventional or Microwave) Solvent->Heat Monitor 6. Monitor Progress (TLC, LC-MS) Heat->Monitor Quench 7. Cool and Quench Monitor->Quench Extract 8. Liquid-Liquid Extraction Quench->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify Product Pure Product Purify->Product

General Cross-Coupling Workflow

Conclusion

This compound stands as a versatile and highly reactive substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and efficient pathways to introduce diverse aryl, alkynyl, and amino functionalities at the C4 position. A rational understanding of the underlying mechanisms and the specific roles of the catalyst, ligand, base, and solvent is critical for the successful application and optimization of these powerful synthetic tools in the pursuit of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols: N-Protection Strategies for 4-Iodo-5-methyl-1H-imidazole in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds. 4-Iodo-5-methyl-1H-imidazole, in particular, serves as a versatile building block for creating complex molecular architectures. The iodine atom at the C4 position provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2] These reactions are fundamental in drug discovery for forging new carbon-carbon and carbon-nitrogen bonds.[1][3]

However, the acidic N-H proton of the imidazole ring can interfere with these coupling reactions. It can lead to side reactions, catalyst inhibition, and reduced yields.[1][4] Therefore, protecting the imidazole nitrogen is often a critical step to ensure the success of subsequent coupling reactions. This guide provides a detailed overview of N-protection strategies for this compound, offering insights into the selection of protecting groups and detailed protocols for their application and removal.

Choosing the Right Protecting Group

The ideal protecting group should be easy to introduce in high yield, stable to the conditions of the coupling reaction, and readily removable under mild conditions that do not affect the newly formed bond or other functional groups in the molecule.[5][6] The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the nature of the coupling reaction and the overall molecular complexity.

Key Considerations for Protecting Group Selection:
  • Stability: The protecting group must withstand the basic or acidic conditions, temperature, and reagents used in the subsequent coupling reaction.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.[5]

  • Orthogonality: In multi-step syntheses, it's often necessary to use protecting groups that can be removed selectively without affecting other protecting groups present in the molecule.[5][7]

  • Steric Hindrance: The bulkiness of the protecting group can influence the reactivity of the imidazole ring. While some steric hindrance can be beneficial in directing regioselectivity, excessive bulk may impede the desired reaction.[8]

Commonly Used N-Protecting Groups for Imidazoles:
Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsKey Characteristics
TritylTrTrityl chloride (TrCl), base (e.g., Et3N)Mildly acidic conditions (e.g., TFA in DCM)Bulky, provides significant steric hindrance. Stable to many non-acidic reagents.[8]
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc2O)Strong acids (e.g., TFA, HCl), or specific basic/thermolytic conditions.[8][9][10]Moderately bulky. Orthogonal to Fmoc and Cbz groups.[8][10]
TosylTsTosyl chloride (TsCl), baseStrong reducing agents (e.g., Na/NH3) or strong acids.Electron-withdrawing, stable to a wide range of conditions.
2-(Trimethylsilyl)ethoxymethylSEMSEM chloride (SEMCl), baseFluoride sources (e.g., TBAF) or acidic conditions.Cleavage conditions are orthogonal to many other protecting groups.[4]

Experimental Protocols

PART 1: N-Protection of this compound
Protocol 1.1: N-Tritylation

This protocol describes the protection of the imidazole nitrogen with a trityl group.

Materials:

  • This compound

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add trityl chloride (1.1 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-iodo-5-methyl-1-(trityl)-1H-imidazole.

Protocol 1.2: N-Boc Protection

This protocol details the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography if necessary.

PART 2: Application in Coupling Reactions

The N-protected this compound is now ready for use in various cross-coupling reactions. The choice of protecting group can influence the outcome of these reactions.

Protocol 2.1: Suzuki-Miyaura Coupling

This protocol describes the coupling of N-trityl-protected this compound with an arylboronic acid.

Materials:

  • 4-Iodo-5-methyl-1-(trityl)-1H-imidazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine 4-iodo-5-methyl-1-(trityl)-1H-imidazole, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.[2]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.[2]

Suzuki_Miyaura_Workflow

Protocol 2.2: Sonogashira Coupling

This reaction facilitates the formation of a C-C bond between the imidazole and a terminal alkyne.[2]

Materials:

  • N-protected this compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a solution of N-protected this compound and the terminal alkyne in anhydrous THF and Et₃N, add PdCl₂(PPh₃)₂ and CuI.

  • Stir the mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the alkynyl-imidazole product.

Protocol 2.3: Buchwald-Hartwig Amination

This reaction is a powerful method for forming a C-N bond between the imidazole and an amine.[3]

Materials:

  • N-protected this compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, combine Pd₂(dba)₃, Xantphos, and NaOtBu in a reaction vessel.

  • Add a solution of the N-protected this compound and the amine in anhydrous toluene.

  • Seal the vessel and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

PART 3: Deprotection Strategies

The final step is the removal of the N-protecting group to unveil the desired functionalized imidazole.

Protocol 3.1: Deprotection of N-Trityl Group

Materials:

  • N-Trityl protected imidazole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-trityl protected compound in DCM.

  • Add a solution of 10-20% TFA in DCM dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully neutralize the reaction with a saturated NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Protocol 3.2: Deprotection of N-Boc Group

A novel and selective method for N-Boc deprotection of imidazoles uses sodium borohydride in ethanol.[9][10]

Materials:

  • N-Boc protected imidazole derivative

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the N-Boc protected imidazole in ethanol.

  • Add NaBH₄ (1.5 - 3.0 eq) portion-wise at room temperature.

  • Stir the mixture for 1-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the deprotected imidazole.

Orthogonal_Deprotection

Conclusion

The strategic use of N-protecting groups is essential for the successful functionalization of this compound via cross-coupling reactions. By carefully selecting a protecting group based on its stability and the specific reaction conditions, researchers can prevent unwanted side reactions and achieve high yields of the desired products. The protocols outlined in this guide provide a practical framework for the protection, coupling, and deprotection of this valuable synthetic building block, empowering scientists in the development of novel therapeutics and other advanced materials.

References

Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles from 4-Iodo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic heterocycle comprising a fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Consequently, substituted benzimidazoles are integral components of numerous clinically significant drugs, demonstrating activities as anti-ulcer agents (e.g., Omeprazole), anthelmintics (e.g., Albendazole), antihypertensives, and anticancer agents.[4][5][6] The versatility of the benzimidazole core continues to inspire the development of novel therapeutics, driving the need for efficient and robust synthetic methodologies.[3]

This guide provides a comprehensive overview of the synthesis of substituted benzimidazoles, with a specific focus on utilizing 4-iodo-5-methyl-1H-imidazole as a versatile starting material. We will delve into the mechanistic underpinnings of modern cross-coupling strategies, offering detailed, field-proven protocols for researchers in drug development and organic synthesis.

Synthetic Strategy: A Transition-Metal-Catalyzed Approach to Benzimidazole Formation

Traditional methods for benzimidazole synthesis often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions.[7][8] While effective, these methods can lack regioselectivity and functional group tolerance. Modern synthetic chemistry offers more elegant and versatile solutions through transition-metal-catalyzed cross-coupling reactions.[9][10]

Our proposed strategy for the synthesis of substituted benzimidazoles from this compound hinges on a two-step, one-pot approach involving an initial N-arylation followed by an intramolecular C-N bond formation, or a direct intermolecular coupling followed by cyclization. Both Palladium and Copper-based catalytic systems are well-suited for these transformations, with the choice of catalyst often depending on the specific substrates and desired reaction conditions.

The Rationale for a Cross-Coupling Approach

The presence of an iodine atom on the imidazole ring of this compound makes it an excellent substrate for cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent transition metal catalyst, such as Palladium(0) or Copper(I). This initiates the catalytic cycle, enabling the formation of new carbon-nitrogen bonds.

Two primary, well-established cross-coupling reactions form the foundation of our proposed protocols:

  • The Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This reaction is known for its broad substrate scope and high functional group tolerance.

  • The Ullmann Condensation: A copper-catalyzed reaction for the formation of C-N and C-O bonds.[13] While often requiring higher temperatures than its palladium-catalyzed counterpart, recent advances have led to milder and more efficient Ullmann-type couplings.[4][7]

Visualizing the Synthetic Pathway

The following diagrams illustrate the proposed synthetic routes from this compound to a substituted benzimidazole.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product This compound 4-Iodo-5-methyl- 1H-imidazole N-arylimidazole N-(2-aminophenyl)-4-iodo- 5-methyl-1H-imidazole This compound->N-arylimidazole Buchwald-Hartwig or Ullmann Coupling (Intermolecular C-N Coupling) o-phenylenediamine Substituted o-phenylenediamine o-phenylenediamine->N-arylimidazole Benzimidazole Substituted Benzimidazole N-arylimidazole->Benzimidazole Intramolecular C-N Coupling (Pd or Cu catalyzed)

Caption: Proposed two-step synthesis of substituted benzimidazoles.

A more direct, one-pot approach is often feasible:

G cluster_0 Starting Materials cluster_1 Final Product This compound 4-Iodo-5-methyl- 1H-imidazole Benzimidazole Substituted Benzimidazole This compound->Benzimidazole One-Pot Pd or Cu Catalyzed Domino Reaction o-phenylenediamine Substituted o-phenylenediamine o-phenylenediamine->Benzimidazole

Caption: Proposed one-pot synthesis of substituted benzimidazoles.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for the synthesis of substituted benzimidazoles. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Approach)

This protocol is based on the well-established Buchwald-Hartwig amination, known for its versatility and functional group tolerance.[12][14]

Materials:

  • This compound

  • Substituted o-phenylenediamine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like G3-XPhos

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the substituted o-phenylenediamine (1.2 equiv.), Palladium(II) acetate (2-5 mol%), XPhos (4-10 mol%), and Cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective pre-catalysts.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.
Base Cs₂CO₃, K₃PO₄, LHMDSStrong, non-nucleophilic bases are crucial for the deprotonation of the amine.
Solvent Dioxane, TolueneAnhydrous, aprotic solvents that are stable at high temperatures.
Temperature 100-120 °CSufficient thermal energy to drive the catalytic cycle.
Protocol 2: Copper-Catalyzed Synthesis (Ullmann Condensation Approach)

This protocol utilizes a copper-catalyzed Ullmann-type coupling, which can be a more economical alternative to palladium catalysis.[4][7][13]

Materials:

  • This compound

  • Substituted o-phenylenediamine

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Ligand (e.g., N,N'-Dimethylethylenediamine (DMEDA) or L-proline)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the substituted o-phenylenediamine (1.5 equiv.), Copper(I) iodide (10-20 mol%), the ligand (20-40 mol%), and Potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the reaction mixture to 120-150 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Copper Source CuI, Cu₂O, Cu(OAc)₂Common and effective copper catalysts for C-N coupling.[4][7]
Ligand DMEDA, L-proline, PhenanthrolineChelating ligands that stabilize the copper catalyst and facilitate the reaction.
Base K₂CO₃, K₃PO₄A strong base is required to deprotonate the amine.
Solvent DMF, DMSO, DioxaneHigh-boiling polar aprotic solvents are typically used.
Temperature 120-150 °CHigher temperatures are often necessary for Ullmann couplings.

Troubleshooting and Scientific Insights

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent- Use a fresh catalyst or a pre-catalyst.- Ensure all reagents and solvents are dry and the reaction is under an inert atmosphere.- Screen different bases and solvents.
Side Product Formation (e.g., Hydrodehalogenation) - Competing reduction of the aryl iodide- Use a less reactive base.- Optimize the ligand to favor C-N bond formation.
Poor Regioselectivity (with unsymmetrical o-phenylenediamines) - Steric and electronic effects of the substituents on the o-phenylenediamine- The reaction may inherently favor one regioisomer. Separation by chromatography is often necessary.

Conclusion: A Gateway to Novel Benzimidazole Derivatives

The protocols detailed in this guide provide a robust framework for the synthesis of a diverse library of substituted benzimidazoles starting from the readily accessible this compound. By leveraging the power of modern palladium- and copper-catalyzed cross-coupling reactions, researchers can efficiently construct these valuable heterocyclic scaffolds. The choice between a palladium or copper-based system will depend on factors such as cost, substrate scope, and desired reaction conditions. Careful optimization of the reaction parameters is key to achieving high yields and purity. The methodologies presented herein are anticipated to be a valuable resource for scientists engaged in the discovery and development of novel benzimidazole-based therapeutics.

References

The Strategic Deployment of 4-Iodo-5-methyl-1H-imidazole in the Synthesis of Marine Natural Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Power of a Versatile Heterocycle

The imidazole nucleus is a cornerstone in the architecture of a vast array of biologically active natural products, particularly those of marine origin.[1] Its presence is often crucial for the molecule's interaction with biological targets. Within the synthetic chemist's toolkit, 4-iodo-5-methyl-1H-imidazole has emerged as a highly valuable and strategic building block. The C-I bond at the 4-position provides a reactive handle for a multitude of powerful cross-coupling reactions, allowing for the controlled and regioselective introduction of diverse molecular fragments.[2] This, combined with the inherent properties of the imidazole core, makes it an indispensable precursor in the intricate art of natural product total synthesis.

This comprehensive guide delves into the practical applications of this compound in the synthesis of complex marine natural products. We will explore the causality behind key experimental choices, provide detailed, field-proven protocols for its synthesis and subsequent functionalization, and illustrate its strategic importance in the construction of notable bioactive molecules.

Core Principles: Why this compound is a Superior Synthetic Intermediate

The utility of this compound stems from a confluence of chemical properties:

  • A Reactive Handle for Cross-Coupling: The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling cycles. This enhanced reactivity often translates to milder reaction conditions and higher yields.[2]

  • Regiocontrol: The iodine atom at the C4 position directs the introduction of new substituents to a specific and predictable location on the imidazole ring.

  • The Influence of the Methyl Group: The methyl group at the C5 position can influence the electronic properties and steric environment of the imidazole ring, which can be strategically exploited in multi-step syntheses.

  • Structural Mimicry: The substituted imidazole core can act as a bioisostere for other functional groups, participating in crucial hydrogen bonding interactions with biological targets.[1]

Below is a workflow illustrating the central role of this compound in a synthetic campaign.

G cluster_0 Synthesis of the Core Building Block cluster_1 Functionalization via Cross-Coupling cluster_2 Elaboration to Natural Products 4-Methyl-1H-imidazole 4-Methyl-1H-imidazole Iodination Iodination 4-Methyl-1H-imidazole->Iodination Iodine, NaOH This compound This compound Iodination->this compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Ar-B(OH)2, Pd catalyst Sonogashira Sonogashira This compound->Sonogashira Terminal Alkyne, Pd/Cu catalyst Heck Heck This compound->Heck Alkene, Pd catalyst Diversified Imidazole Intermediates Diversified Imidazole Intermediates Suzuki-Miyaura->Diversified Imidazole Intermediates Sonogashira->Diversified Imidazole Intermediates Heck->Diversified Imidazole Intermediates Cyclization Cyclization Diversified Imidazole Intermediates->Cyclization Functional Group Interconversion Functional Group Interconversion Diversified Imidazole Intermediates->Functional Group Interconversion Marine Natural Products Marine Natural Products Cyclization->Marine Natural Products Functional Group Interconversion->Marine Natural Products

General workflow for natural product synthesis.

Protocols for the Synthesis and Application of this compound

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of the unmethylated analogue and has been optimized for the preparation of the title compound.[3] The causality for using a base like sodium hydroxide is to deprotonate the imidazole, forming the more nucleophilic imidazolate anion, which then attacks the iodine molecule.

Materials:

  • 4-Methyl-1H-imidazole (1.0 eq)

  • Iodine (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1H-imidazole (e.g., 5.4 g, 65.8 mmol) and iodine (e.g., 16.69 g, 65.8 mmol) in 1,4-dioxane (e.g., 51 mL).[3]

  • To this solution, add a solution of sodium hydroxide (e.g., 132 mmol in 132 mL of water) and stir the reaction mixture at room temperature for 1 hour.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the bulk of the organic solvent under reduced pressure.

  • Neutralize the aqueous residue with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the residue with diethyl ether (e.g., 50 mL) and age for 10 minutes to induce precipitation.[3]

  • Collect the resulting white solid by filtration and dry under vacuum to yield this compound.

Reactant Molar Eq. Molecular Weight ( g/mol ) Mass/Volume
4-Methyl-1H-imidazole1.082.105.4 g
Iodine1.0253.8116.69 g
Sodium Hydroxide2.040.005.28 g
1,4-Dioxane-88.1151 mL
Protocol 2: N-Protection of this compound

The protection of the imidazole nitrogen is often a critical step before performing cross-coupling reactions to prevent side reactions and improve solubility.[2] The trityl (Tr) group is a common choice due to its bulkiness and ease of removal under acidic conditions.

Materials:

  • This compound (1.0 eq)

  • Trityl chloride (TrCl) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add trityl chloride portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.[2]

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-trityl-4-iodo-5-methyl-1H-imidazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the C4 position of the imidazole and various aryl or heteroaryl boronic acids.[1][2] This is a cornerstone reaction for building the complex carbon skeletons of many natural products.

Materials:

  • N-protected this compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add N-protected this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.[2]

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.[2]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.

Reaction Coupling Partner Catalyst Base Solvent Temp (°C) Yield (%) Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10088[2]
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF2592[2]
HeckStyrenePd(OAc)₂Et₃NDMF10075[2]

Note: Yields are representative for N-protected 4-iodo-1H-imidazole and may vary for the methylated analogue.

Case Study: The Synthesis of Oroidin Analogues

The marine natural product oroidin and its analogues are a prominent family of bioactive compounds that feature a 2-aminoimidazole core.[4] The synthesis of these molecules often relies on the strategic use of substituted iodoimidazoles. While many syntheses start from different precursors, the functionalization of a pre-formed iodoimidazole ring provides a convergent and flexible approach.

The following diagram illustrates a plausible retrosynthetic analysis for an oroidin analogue, highlighting the key disconnection at the C4 position of the imidazole, which would be formed via a Suzuki-Miyaura coupling with a suitable pyrrole-containing boronic acid.

G Oroidin_Analogue Oroidin Analogue Structure Key_Intermediate Key Imidazole-Pyrrole Intermediate Oroidin_Analogue->Key_Intermediate Amide bond formation Imidazole_Fragment This compound Derivative Key_Intermediate->Imidazole_Fragment Suzuki-Miyaura Coupling Pyrrole_Fragment Pyrrole Boronic Acid Derivative Key_Intermediate->Pyrrole_Fragment Suzuki-Miyaura Coupling

Retrosynthetic analysis of an oroidin analogue.

Expert Insights and Troubleshooting

  • Choice of Protecting Group: The selection of the N-protecting group is crucial. While the trityl group is acid-labile, other groups like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) can also be employed, offering different deprotection conditions. The choice depends on the stability of other functional groups in the molecule.

  • Catalyst Selection: For challenging Suzuki-Miyaura couplings, particularly with sterically hindered substrates, the use of more advanced palladium catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is essential to avoid side reactions or decomposition of the product.

  • Purification: Substituted imidazoles can sometimes be challenging to purify due to their polarity. A combination of column chromatography and recrystallization may be necessary to obtain highly pure material.

Conclusion: A Versatile Tool for Complex Synthesis

This compound is a powerful and versatile building block that has proven its worth in the synthesis of a variety of complex natural products. Its predictable reactivity in cross-coupling reactions allows for the efficient and controlled construction of intricate molecular architectures. By understanding the underlying principles of its reactivity and carefully selecting reaction conditions, researchers can unlock the full potential of this valuable synthetic intermediate in their quest to conquer the challenges of natural product total synthesis.

References

Application Notes & Protocols: Microwave-Assisted Suzuki Coupling of 4-Iodo-5-methyl-1H-imidazole for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Imidazole Scaffolds

The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in various biological interactions. The functionalization of this privileged scaffold through robust and efficient C-C bond-forming reactions is paramount for the exploration of new chemical space in drug discovery. Among the plethora of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2]

This guide provides a comprehensive overview and a detailed protocol for the microwave-assisted Suzuki coupling of 4-iodo-5-methyl-1H-imidazole. The use of microwave irradiation dramatically accelerates reaction times, often leading to improved yields and cleaner reaction profiles by minimizing the formation of byproducts. This approach is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for screening. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Insights: The Palladium Catalytic Cycle Accelerated by Microwave Energy

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Microwave irradiation serves to rapidly and efficiently heat the reaction mixture, thereby increasing the rate of each step in the cycle.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a Pd(II) precursor, undergoes oxidative addition to the carbon-iodine bond of this compound. This is often the rate-limiting step and results in the formation of a square planar Pd(II) intermediate. The high reactivity of the C-I bond makes iodoimidazoles excellent substrates for this reaction.[1]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base, which forms a more nucleophilic borate species.[2] The choice of base is crucial and can significantly impact the reaction efficiency.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated as the final product, 4-aryl-5-methyl-1H-imidazole. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I(L2) (R = Imidazole) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-Ar(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-Ar (4-Aryl-5-methyl-1H-imidazole) Reductive_Elimination->Product This compound This compound This compound->Oxidative_Addition Ar-B(OH)2 + Base Ar-B(OH)2 + Base Borate_Complex [Ar-B(OH)3]- Ar-B(OH)2 + Base->Borate_Complex Borate_Complex->Transmetalation

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aryl-5-methyl-1H-imidazoles

This protocol is adapted from established procedures for the microwave-assisted Suzuki coupling of 4-iodo-1H-imidazole.[3] The presence of the 5-methyl group is not expected to necessitate significant deviation from these conditions.

Materials and Equipment:
  • Substrates: this compound, various arylboronic acids

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Anhydrous potassium carbonate (K₂CO₃)

  • Solvents: 1,4-Dioxane (anhydrous), Ethanol

  • Equipment: Microwave reactor vials (10 mL) with stir bars, dedicated microwave reactor, standard laboratory glassware, rotary evaporator, column chromatography setup (silica gel).

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 0.25 mmol, 55.5 mg).

    • Add the desired arylboronic acid (1.2 equiv., e.g., 0.30 mmol).

    • Add potassium carbonate (2.0 equiv., e.g., 0.50 mmol, 69.1 mg).

    • Add palladium(II) acetate (0.05 equiv., e.g., 0.0125 mmol, 2.8 mg).

    • Add triphenylphosphine (0.1 equiv., e.g., 0.025 mmol, 6.6 mg).

    • Add a 4:1 mixture of 1,4-dioxane and ethanol (e.g., 2.5 mL).

  • Microwave Irradiation:

    • Seal the vial securely with a cap.

    • Place the vial inside the microwave reactor cavity.

    • Irradiate the reaction mixture at 150 °C for 20 minutes with stirring. The pressure should be monitored and kept within the safe limits of the vial.

  • Work-up:

    • After the irradiation is complete, allow the vial to cool to room temperature.

    • Once cooled, carefully open the vial.

    • Filter the reaction mixture through a small pad of celite to remove the catalyst and inorganic salts.

    • Wash the celite pad with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired 4-aryl-5-methyl-1H-imidazole.

Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ - Pd(OAc)₂/PPh₃ - Dioxane/Ethanol B Seal vial and place in microwave reactor A->B C Irradiate at 150°C for 20 min B->C D Cool to room temperature C->D E Filter and concentrate D->E F Purify by column chromatography E->F G Final Product: 4-Aryl-5-methyl-1H-imidazole F->G

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes the key reaction parameters and provides a template for recording expected yields with various arylboronic acids. Yields are anticipated to be in the good to excellent range based on similar transformations.[3][4]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-methyl-4-phenyl-1H-imidazole85-95
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-5-methyl-1H-imidazole88-98
34-Chlorophenylboronic acid4-(4-chlorophenyl)-5-methyl-1H-imidazole80-90
43-Thienylboronic acid5-methyl-4-(thiophen-3-yl)-1H-imidazole70-85
52-Naphthylboronic acid5-methyl-4-(naphthalen-2-yl)-1H-imidazole80-92

Note: Yields are estimates and may vary depending on the specific boronic acid and purification efficiency.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the product. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound offers a rapid, efficient, and versatile method for the synthesis of a diverse range of 4-aryl-5-methyl-1H-imidazoles. This protocol provides a robust starting point for researchers in medicinal chemistry and drug development to accelerate their synthetic efforts and explore novel chemical entities. The significant reduction in reaction time afforded by microwave heating, combined with the broad applicability of the Suzuki coupling, makes this a highly valuable tool in the modern synthetic chemist's arsenal.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 4-Iodo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-iodo-5-methyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The unique electronic nature and coordination potential of the imidazole ring can present specific challenges. This document provides in-depth troubleshooting advice and robust experimental protocols to help you navigate these challenges and achieve high-yielding, reproducible results.

Introduction: The Unique Challenges of Imidazole Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C(sp²)–C(sp²) bonds.[1] However, N-heterocyclic substrates like this compound introduce specific complexities. The lone pair on the pyridine-like nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][3] Furthermore, the acidic N-H proton can participate in side reactions with the base, complicating the reaction profile.

This guide is structured to address these issues head-on, providing a logical framework for troubleshooting and optimization, moving from identifying common problems to implementing validated solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when coupling this compound.

Problem Area 1: Low or No Conversion

Q1: My reaction has stalled with significant starting material remaining. What are the first parameters to check?

A1: When a Suzuki coupling fails to go to completion, the catalyst system is the primary suspect.

  • Catalyst Activity: Ensure your palladium source is active. Pd(0) is the active species, and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be efficiently reduced in situ.[4] For sensitive substrates, air-stable Pd(II) precatalysts that readily form the active Pd(0) species, such as those featuring bulky biarylphosphine ligands (e.g., XPhos Pd G3), are often more reliable.[5]

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be ineffective for this substrate class. The electron-rich nature of the imidazole ring requires a highly active catalyst. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, IMes).[5][6] These ligands promote the often rate-limiting oxidative addition step and can stabilize the catalytic species.[5]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and promotes the unwanted homocoupling of the boronic acid.[4] Ensure your solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[5]

Q2: I'm using a reliable catalyst system, but the reaction is still sluggish. Could the base be the issue?

A2: Absolutely. The base is not just a stoichiometric reagent; it plays a critical mechanistic role by activating the boronic acid for transmetalation.[6][7]

  • Base Strength & Solubility: For N-heterocyclic substrates, moderately strong inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to promote the reaction without causing significant substrate degradation.[5][8] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option. The base must have some solubility in the reaction medium to be effective; using it as a fine powder and ensuring vigorous stirring is key.[4][9]

  • N-H Deprotonation: The acidic proton on the imidazole can be deprotonated by the base. While this is often unavoidable with an unprotected substrate, an excessively strong base might lead to the formation of imidazole salts that could have altered reactivity or solubility.

Q3: Does the N-H proton on the imidazole ring interfere with the reaction? Should I protect it?

A3: Yes, the unprotected N-H can be problematic. While direct coupling is possible and has been reported, it often requires more rigorous optimization.[10][11] Protecting the nitrogen, for example with a trityl (Tr) or Boc group, can significantly improve reaction outcomes by:

  • Preventing coordination of the imidazole nitrogen to the palladium center.

  • Improving the solubility of the starting material in common organic solvents.[12]

  • Eliminating side reactions associated with the acidic proton.

A standard protocol for trityl protection is provided in the experimental section.[12]

Problem Area 2: Significant Side Product Formation

Q4: I'm observing a significant amount of my boronic acid being converted to the corresponding arene (protodeboronation). How can I minimize this?

A4: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[13] This is often accelerated by excess water and strong bases.[4][13]

  • Control Water Content: While a small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle, excess water can be the proton source for protodeboronation.[4] If using a biphasic system (e.g., Dioxane/H₂O), try reducing the proportion of water. For anhydrous conditions, ensure your solvents and base are thoroughly dried.

  • Use Milder Bases: If protodeboronation is severe, consider switching from a strong base like K₃PO₄ to a milder one like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]

  • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than the corresponding acids.[14]

Q5: My major byproduct is the homocoupled dimer of my boronic acid. What causes this and how can I stop it?

A5: Homocoupling is typically caused by the presence of oxygen, which mediates the oxidative coupling of two boronic acid molecules.[4][7]

  • Rigorous Degassing: This is the most critical factor. Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or by several freeze-pump-thaw cycles).[5][15]

  • Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source, as the latter can sometimes generate species that promote this side reaction.[7]

Q6: I am seeing the formation of 5-methyl-1H-imidazole, meaning my starting material is being de-iodinated. Why is this happening?

A6: Dehalogenation is a side reaction where the C-I bond is reductively cleaved.[16] This can occur if a hydride source is present in the reaction mixture. The source can sometimes be the solvent (e.g., alcohols) or additives. Ensure you are using high-purity, anhydrous solvents. The choice of ligand can also influence the rate of this side reaction.[7]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle, providing a framework for understanding how different reaction parameters exert their influence.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Rate-limiting for unreactive halides Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R(L)₂ Transmetal->PdII_Both Base is critical here RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerates catalyst Product Ar-R (Coupled Product) RedElim->Product ArylI Ar-I (this compound) ArylI->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

Use this flowchart to systematically diagnose and resolve common issues with your reaction.

Troubleshooting_Tree Start Reaction Issue: Low Yield / Side Products Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No High_Conversion High Conversion, Low Product Yield Check_Conversion->High_Conversion Yes Catalyst Optimize Catalyst System: 1. Use bulky, e⁻-rich ligand (SPhos, XPhos). 2. Use robust precatalyst (e.g., G3). 3. Ensure rigorous degassing. Low_Conversion->Catalyst Analyze_Byproducts Analyze Byproducts (LCMS/GCMS) High_Conversion->Analyze_Byproducts Base_Temp Optimize Conditions: 1. Switch to stronger base (K₃PO₄). 2. Increase temperature (e.g., 80 → 110 °C). 3. Consider N-protection. Catalyst->Base_Temp Protodeboronation Protodeboronation? Analyze_Byproducts->Protodeboronation Homocoupling Homocoupling? Protodeboronation->Homocoupling No Solve_Proto Reduce Protodeboronation: 1. Use less H₂O or anhydrous conditions. 2. Use milder base (K₂CO₃). 3. Use boronic ester. Protodeboronation->Solve_Proto Yes Dehalogenation Dehalogenation? Homocoupling->Dehalogenation No Solve_Homo Reduce Homocoupling: 1. Rigorously degas solvents. 2. Ensure inert atmosphere. Homocoupling->Solve_Homo Yes Solve_Dehalo Reduce Dehalogenation: 1. Use high-purity solvents. 2. Screen different ligands. Dehalogenation->Solve_Dehalo Yes

Caption: A decision tree for systematic troubleshooting.

Recommended Experimental Protocols

The following protocols provide a starting point for your experiments. Protocol 2 is recommended for achieving the highest yields, especially when initial attempts with the unprotected substrate are unsuccessful.

Protocol 1: Direct Coupling of Unprotected this compound

This protocol is for the direct coupling and requires careful optimization of the catalyst system.

ReagentStoichiometryM.W. ( g/mol )Amount (mg)Mmol
This compound1.0 eq221.992221.0
Arylboronic Acid1.2 eq--1.2
XPhos Pd G32 mol %863.0617.30.02
Potassium Phosphate (K₃PO₄), tribasic2.0 eq212.274252.0
1,4-Dioxane / Water (4:1 v/v)--5 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium phosphate.[5]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Catalyst Addition: Under the positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).[15]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4][15]

Protocol 2: Optimized Coupling via N-Trityl Protected Imidazole

This two-step protocol often provides superior yields and cleaner reaction profiles by mitigating the issues associated with the free N-H group.[12]

Step 2a: N-Tritylation of this compound

ReagentStoichiometryM.W. ( g/mol )Amount (g)Mmol
This compound1.0 eq221.992.2210
Trityl Chloride (TrCl)1.05 eq278.782.9310.5
Triethylamine (TEA)1.2 eq101.191.68 mL12
Dichloromethane (DCM)--50 mL-

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add triethylamine and stir for 5 minutes at room temperature.

  • Add trityl chloride portion-wise.

  • Stir at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with DCM.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-iodo-5-methyl-1-(trityl)-1H-imidazole.

Step 2b: Suzuki Coupling of N-Trityl Protected Substrate

ReagentStoichiometryM.W. ( g/mol )Amount (mg)Mmol
4-Iodo-5-methyl-1-(trityl)-1H-imidazole1.0 eq464.334641.0
Arylboronic Acid1.5 eq--1.5
Tetrakis(triphenylphosphine)palladium(0)5 mol %1155.56580.05
Potassium Carbonate (K₂CO₃)2.0 eq138.212762.0
1,4-Dioxane / Water (4:1 v/v)--5 mL-

Procedure: Follow the procedure outlined in Protocol 1 , substituting the respective reagents. A less expensive catalyst like Pd(PPh₃)₄ is often sufficient for the protected substrate.[12] The trityl group can be removed post-coupling under mild acidic conditions if required.

References

regioselectivity issues in the functionalization of 4-Iodo-5-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-iodo-5-methyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing derivatives of this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the success of your synthetic endeavors.

Introduction: The Challenge of Regioselectivity

This compound is a valuable synthon due to the presence of three distinct reactive sites: the two nitrogen atoms (N1 and N3) and the carbon-iodine bond at the C4 position. This trifecta of reactivity allows for diverse molecular architectures but also presents a significant challenge in controlling regioselectivity. The asymmetric nature of the imidazole ring, substituted with an electron-donating methyl group at C5 and an electron-withdrawing iodine atom at C4, leads to a nuanced interplay of steric and electronic effects that govern the outcome of functionalization reactions. This guide will provide a comprehensive framework for understanding and controlling these factors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-alkylation of this compound?

A1: The primary challenge is achieving regioselectivity between the N1 and N3 positions. Due to the subtle differences in the electronic environment and steric hindrance around the two nitrogen atoms, N-alkylation reactions can often result in a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers, which can be difficult to separate.[1]

Q2: How do the substituents at C4 and C5 influence N-alkylation regioselectivity?

A2: The iodine at C4 is electron-withdrawing, which decreases the electron density of the adjacent N3 nitrogen, making it less nucleophilic.[2] Conversely, the methyl group at C5 is electron-donating, which slightly increases the electron density of the adjacent N1 nitrogen. This electronic differentiation favors alkylation at the N1 position. However, steric hindrance from the adjacent methyl group can counteract this electronic preference, especially with bulky alkylating agents.[3]

Q3: Why is N-protection often required for cross-coupling reactions at the C4 position?

A3: The NH proton of the imidazole ring is acidic and can interfere with many transition metal-catalyzed cross-coupling reactions.[4][5] Deprotonation of the imidazole by the base used in the coupling reaction can lead to the formation of imidazolate anions, which can coordinate to the metal center and inhibit catalysis. N-protection prevents these side reactions, improves the solubility of the substrate, and generally leads to higher yields and cleaner reactions.[4][5]

Q4: Which N-protecting groups are suitable for this compound in cross-coupling reactions?

A4: Common and effective protecting groups include trityl (Tr), tosyl (Ts), and (2-(trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. The SEM group is particularly useful as it can be used in strategies to control C-H arylation by transposing from N1 to N3.

Troubleshooting Guide: Navigating Regioselectivity Issues

Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of 1,4- and 1,5-isomers)

Root Cause Analysis: A lack of regioselectivity in the N-alkylation of this compound is a common hurdle. The outcome of the reaction is a delicate balance between electronic effects, steric hindrance, and the reaction conditions, which dictate the reaction mechanism.

Troubleshooting Workflow:

cluster_solutions Solutions start Poor N-Alkylation Regioselectivity steric Analyze Steric Factors start->steric Is the alkylating agent bulky? electronic Evaluate Electronic Effects steric->electronic No conditions Modify Reaction Conditions steric->conditions Yes solution1 Use a less bulky alkylating agent to favor electronic control (N1). steric->solution1 solution2 Use a bulkier alkylating agent to favor steric control (N3). steric->solution2 electronic->conditions Are electronic effects not dominant? protecting_group Implement Protecting Group Strategy conditions->protecting_group Still poor selectivity? solution3 Switch to a stronger base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) to favor N1 alkylation. conditions->solution3 solution4 Use milder conditions (e.g., K2CO3 in MeCN) which may alter the tautomeric equilibrium. conditions->solution4 solution5 Protect at N1, alkylate at N3, then deprotect for selective 1,5-disubstitution. protecting_group->solution5

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Detailed Solutions:

  • Analyze Steric and Electronic Factors:

    • Steric Hindrance: A bulky alkylating agent will preferentially react at the less sterically hindered nitrogen. In the case of this compound, the N1-position is flanked by the methyl group, making the N3-position more accessible to bulky electrophiles.

    • Electronic Effects: The electron-withdrawing iodine at C4 deactivates the adjacent N3, while the electron-donating methyl group at C5 activates the adjacent N1. For small alkylating agents, this electronic preference often leads to favored alkylation at N1.[2][3]

  • Modify Reaction Conditions:

    • Base and Solvent: The choice of base and solvent is critical.[2][6]

      • Strong Base (e.g., NaH in THF/DMF): These conditions generate the imidazolate anion. The reaction is then under kinetic control, and alkylation is primarily influenced by the nucleophilicity of the nitrogen atoms. The N1-position, being more electron-rich due to the adjacent methyl group, is often the major product.[7][8]

      • Mild Base (e.g., K2CO3 in Acetonitrile): Under these conditions, the reaction may proceed on the neutral imidazole, and the tautomeric equilibrium between this compound and 5-iodo-4-methyl-1H-imidazole can play a significant role in determining the product ratio.[3][9]

  • Implement a Protecting Group Strategy: For unambiguous synthesis of a single regioisomer, a protecting group strategy is the most reliable approach.

Problem 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck)

Root Cause Analysis: Low yields in cross-coupling reactions with unprotected this compound are typically due to catalyst inhibition by the imidazole nitrogen or side reactions. The C-I bond is generally reactive enough for these transformations.[4][10]

Troubleshooting Workflow:

cluster_solutions Solutions start Low Yield in Cross-Coupling protection Is the Imidazole N-Protected? start->protection catalyst Optimize Catalyst System protection->catalyst Yes solution1 Protect the imidazole nitrogen with a suitable group (e.g., Tr, Ts, SEM). protection->solution1 No conditions Adjust Reaction Conditions catalyst->conditions Still low yield? solution2 Screen different palladium sources (e.g., Pd(PPh3)4, PdCl2(dppf)). catalyst->solution2 solution3 Vary the ligand to palladium ratio. catalyst->solution3 solution4 Optimize base and solvent combination (e.g., K2CO3 in dioxane/water for Suzuki). conditions->solution4 solution5 Increase reaction temperature or time. conditions->solution5

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Data on Reaction Conditions for Cross-Coupling of N-Protected Iodo-Imidazoles:

Reaction TypeN-Protecting GroupCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura TritylPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)10080-95[4]
Sonogashira TosylPdCl₂(PPh₃)₂ (2), CuI (4)Et₃N (3.0)DMF6070-90[11]
Heck TritylPd(OAc)₂ (5), P(o-tol)₃ (10)Et₃N (2.0)Acetonitrile80-10075-85[5]

Experimental Protocols

Protocol 1: N1-Selective Alkylation of this compound

This protocol favors the formation of the 1,4-disubstituted product by using a strong base to generate the imidazolate anion, where the more nucleophilic N1 reacts preferentially.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[2][7]

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[2]

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired N1-alkylated regioisomer.

Protocol 2: Suzuki-Miyaura Coupling of N-Trityl-4-iodo-5-methyl-1H-imidazole

This protocol describes a typical procedure for the Suzuki-Miyaura coupling, which requires N-protection for optimal results.

Materials:

  • N-Trityl-4-iodo-5-methyl-1H-imidazole (prepared separately)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[4]

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)[4]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add N-trityl-4-iodo-5-methyl-1H-imidazole (1.0 eq), the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting iodide.[4]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

  • If required, the trityl group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

References

deiodination as a side reaction in 4-Iodo-5-methyl-1H-imidazole chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-5-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on the prevalent side reaction of deiodination in cross-coupling chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The carbon-iodine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. However, the inherent reactivity of the C-I bond also makes the molecule susceptible to a common and often yield-limiting side reaction: deiodination (also known as hydrodeiodination or protodeiodination), where the iodine atom is replaced by a hydrogen atom. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize this unwanted side reaction and optimize your synthetic outcomes.

Troubleshooting Guide: Deiodination as a Side Reaction

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My cross-coupling reaction (e.g., Suzuki-Miyaura) with this compound is producing a significant amount of the deiodinated byproduct, 4-methyl-1H-imidazole.

This is a classic problem of competing reaction pathways. The desired cross-coupling is in a kinetic race with the deiodination pathway. Several factors can tip the balance in favor of the unwanted deiodination.

dot

Caption: Competing pathways in Pd-catalyzed cross-coupling.[1]

Question 1.1: What is the most likely cause of excessive deiodination?

The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several mechanisms, including the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water. Once formed, the Ar-Pd-H intermediate can undergo reductive elimination faster than the desired Ar-Pd-R intermediate, leading to the deiodinated product.

Question 1.2: How can I adjust my reaction conditions to minimize deiodination?

Optimizing your reaction protocol is key. Here are the critical parameters to consider, moving from the most to least impactful adjustments.

A. Choice of Catalyst and Ligand:

This is arguably the most critical factor. The ligand on the palladium center dictates the electronic and steric environment, which directly influences the relative rates of the desired coupling versus the deiodination.

  • Expert Insight: Standard phosphine ligands like triphenylphosphine (PPh₃) can be prone to promoting deiodination. Switching to bulky, electron-rich phosphine ligands is the recommended first step. These ligands tend to accelerate the rate-determining reductive elimination step of the cross-coupling pathway, allowing it to outcompete the deiodination pathway.[1]

Ligand ClassRecommended LigandsRationale
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich, promote fast reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form stable, highly active catalysts.

B. Base Selection:

The choice of base is crucial as it can be a source of hydride for the unwanted deiodination pathway.

  • Expert Insight: Strong, nucleophilic bases, especially alkoxides in the presence of protic solvents, can readily generate Pd-H species. Switching to a weaker, non-coordinating inorganic base is often beneficial.

Base CategoryRecommended BasesRationale
Inorganic Carbonates K₂CO₃, Cs₂CO₃Generally effective and less prone to generating hydrides.
Inorganic Phosphates K₃PO₄A mild and often effective base for sensitive substrates.[1]

C. Solvent System:

The solvent can also be a source of hydrogen for the deiodination.

  • Expert Insight: Avoid protic solvents like methanol or ethanol if deiodination is a significant issue. Anhydrous, aprotic solvents are highly recommended. Ensure your solvents are thoroughly degassed to remove oxygen, which can affect catalyst stability.

Solvent TypeRecommended SolventsRationale
Aprotic Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Common and effective for Suzuki-Miyaura reactions.
Aprotic Hydrocarbons TolueneA good choice, especially for higher temperature reactions.

D. Reaction Temperature:

Higher temperatures can sometimes accelerate the rate of deiodination more than the desired coupling.

  • Expert Insight: Run the reaction at the lowest temperature that provides a reasonable rate of conversion for the desired product. If your reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.

Question 1.3: I've optimized my conditions, but I still see some deiodination. What else can I try?

  • Protect the Imidazole N-H: For N-H containing imidazoles, deprotonation by the base can increase the electron density of the ring, potentially influencing the reaction outcome. Protecting the nitrogen with a suitable group (e.g., Trityl, SEM, or Boc) can prevent this and may suppress deiodination. However, the Boc group can sometimes be unstable under Suzuki-Miyaura conditions.

  • Consider a Different Halogen: If the synthetic route allows, using the analogous 4-bromo-5-methyl-1H-imidazole can be a viable strategy. The stronger C-Br bond makes the bromo-analogue less reactive but also less prone to dehalogenation.[1] This will likely require more forcing reaction conditions (higher temperature, more active catalyst).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of deiodination in palladium-catalyzed cross-coupling reactions?

A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen when the palladium complex reacts with bases, solvents, or water. This Pd-H species can then insert into the catalytic cycle, leading to an aryl-palladium-hydride intermediate. This intermediate then undergoes reductive elimination to form the deiodinated arene and regenerate the Pd(0) catalyst.[1]

dot

Dehalogenation_Mechanism A Ar-Pd(II)-I C Ar-Pd(II)-H A->C Hydride Transfer B Hydride Source (e.g., Base, Solvent) B->A D Reductive Elimination C->D E Ar-H (Deiodinated Product) D->E F Pd(0) D->F

Caption: Simplified mechanism of Pd-catalyzed deiodination.

Q2: Does the methyl group at the 5-position of the imidazole ring affect the rate of deiodination?

A2: While direct comparative studies on this compound are scarce, we can infer the effect based on general electronic principles. The methyl group is weakly electron-donating. This slight increase in electron density on the imidazole ring could potentially make the carbon-iodine bond slightly stronger and less susceptible to oxidative addition, which is the first step in both the desired coupling and the undesired deiodination. However, this effect is likely to be minor compared to the influence of the reaction conditions (catalyst, ligand, base, etc.).

Q3: Is this compound sensitive to light or air?

A3: Based on the properties of the parent 4-iodo-1H-imidazole, it is predicted to be the least stable among its halogenated analogs due to the weaker carbon-iodine bond.[2] Therefore, it is prudent to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.

Q4: Can I use a copper catalyst instead of palladium to avoid deiodination?

A4: While copper-catalyzed cross-coupling reactions are known, they often require different reaction conditions and may have a different substrate scope. Mechanistic studies on copper-catalyzed Suzuki-Miyaura reactions suggest that the oxidative addition of the aryl iodide to the copper catalyst is often the rate-determining step. While dehalogenation is also a possible side reaction in copper catalysis, a direct comparison of its prevalence versus palladium catalysis for this specific substrate is not well-documented. It could be a viable alternative to screen if palladium-based systems prove unsatisfactory.

Experimental Protocols

Protocol 1: General Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol is a general starting point and may require further optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • In a separate vial, under an inert atmosphere, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Add the degassed 1,4-dioxane to the main reaction vessel via syringe.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the deiodinated byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

improving the stability of 4-Iodo-5-methyl-1H-imidazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Iodo-5-methyl-1H-imidazole

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive building block in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might face and the causality behind our recommended solutions. This document is structured to serve as a self-validating system, empowering you to troubleshoot and optimize the stability of this compound in your specific applications.

Section 1: Understanding the Inherent Instability

The utility of this compound in synthesis is intrinsically linked to its reactivity, which is also the source of its instability. The primary point of failure in the molecule is the Carbon-Iodine (C-I) bond on the imidazole ring.

The Weak C-I Bond: The stability of halo-imidazoles is directly related to the carbon-halogen bond dissociation energy, which follows the trend C-Cl > C-Br > C-I. The C-I bond is the weakest in this series, making it the most susceptible to cleavage under various experimental conditions, including exposure to light, heat, or certain chemical environments.[1]

Primary Degradation Pathway: Deiodination The most common degradation pathway is deiodination , the cleavage of the C-I bond.[2][3][4] This process can be initiated by several factors, leading to the formation of 5-methyl-1H-imidazole and various iodine species, which often cause a characteristic yellow or brown discoloration of the solution. This degradation reduces the effective concentration of your starting material, leading to poor yields and inconsistent results.

Key Factors Influencing Stability:
  • Photostability: this compound is highly photosensitive. The C-I bond can absorb UV-Visible light, leading to homolytic cleavage.[1][5] This is often the most significant and rapid route of degradation in a laboratory setting.

  • pH of the Solution: The pH of the medium plays a critical role. Alkaline conditions (pH > 7) can significantly accelerate degradation through processes like alkaline hydrolysis.[6][7] The protonation state of the imidazole ring itself changes with pH, which can alter its electronic properties and susceptibility to degradation.[8]

  • Oxidation: The imidazole moiety can be susceptible to oxidation.[5] This can occur via reaction with explicit oxidizing agents, or through autoxidation, a process often mediated by dissolved oxygen in the solvent and accelerated by light.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storing solutions at elevated temperatures will shorten their viable shelf-life.[1]

Section 2: Troubleshooting Guide

This section addresses specific, common issues encountered during the handling and use of this compound solutions.

Q1: My solution of this compound is rapidly turning yellow or brown. What is happening and how can I stop it?

Answer: This discoloration is a tell-tale sign of deiodination and the subsequent formation of colored iodine species. The most common culprit is exposure to ambient laboratory light.

Underlying Cause: The energy from UV and visible light is sufficient to break the weak C-I bond, initiating a radical chain reaction or other degradation pathways.

Troubleshooting Protocol:

  • Immediate Light Protection: The moment you dissolve the solid, protect the solution from light. Use amber glass vials or wrap your container (e.g., flask, autosampler vial) thoroughly with aluminum foil.[1]

  • Solvent Pre-treatment (Degassing): To minimize autoxidation, use a solvent that has been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes prior to use.

  • Work in Dimmed Light: When preparing solutions or setting up reactions, reduce the ambient light in the lab where possible.

  • Confirm with a Control: Prepare two small-scale solutions. Wrap one in foil (dark control) and leave the other exposed to ambient light. The rapid discoloration of the exposed sample compared to the protected one will confirm photosensitivity as the primary issue.

Q2: My reaction yield is low and inconsistent. I suspect my this compound solution is degrading. How can I verify this and ensure potency?

Answer: A loss of potency is a direct consequence of degradation. You must validate the integrity of your solution before use and adopt handling practices that preserve it.

Underlying Cause: As the parent compound degrades, its effective concentration decreases, leading to stoichiometric imbalances and reduced product formation.

Verification and Optimization Workflow:

  • Purity Assessment via HPLC: The most reliable way to assess stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][9][10]

    • Action: Develop a simple reverse-phase HPLC-UV method (e.g., using a C18 column). Prepare a standard solution from fresh, solid material and inject it to determine the retention time and peak area.

    • Analysis: Analyze your aged solution. A significant decrease in the main peak's area and/or the appearance of new, earlier-eluting peaks (deiodinated product is more polar) confirms degradation.

  • Adopt a "Fresh is Best" Policy: For reactions that are highly sensitive to substrate concentration, prepare the this compound solution immediately before use.

  • Optimize Storage of Stock Solutions: If you must store stock solutions, do so under optimal conditions.

    • Recommended Protocol: Dissolve the compound in a high-purity, anhydrous, and degassed aprotic solvent (see Table 2). Aliquot the solution into smaller, single-use volumes in amber vials, flush with argon or nitrogen, seal tightly, and store at -20°C or -80°C.[11][12] This minimizes exposure to light, oxygen, and moisture, and avoids repeated freeze-thaw cycles.

Q3: I've observed a precipitate forming in my this compound solution upon storage. What is it and is the solution still usable?

Answer: A precipitate can be either the parent compound crashing out of solution or an insoluble degradation product. The correct course of action depends on its identity.

Underlying Cause:

  • Solubility Issues: The concentration may have exceeded the compound's solubility limit at the storage temperature (e.g., storing a near-saturated room temperature solution in the refrigerator).

  • Degradation Product: Some degradation pathways may lead to byproducts that are less soluble than the parent compound in the chosen solvent.

Troubleshooting Steps:

  • Temperature Check: Gently warm the solution to the temperature at which it was prepared. If the precipitate redissolves, it was likely the parent compound that had crystallized due to lower temperature. The solution may be usable, but it indicates you are working near the saturation limit.

  • Solvent Evaporation Check: Ensure the container was sealed properly. Solvent evaporation would increase the concentration, causing precipitation.

  • Analyze the Precipitate: If the precipitate does not redissolve upon warming, it is likely a degradant.

    • Action: If possible, isolate a small amount of the solid, dissolve it in a suitable NMR solvent (like DMSO-d₆), and acquire a ¹H NMR spectrum. Compare it to the spectrum of the starting material to identify it. Alternatively, analyze the supernatant via HPLC to see if the parent peak has diminished.

  • Guidance: If degradation is confirmed, it is highly advisable to discard the solution and prepare a fresh batch. Using a degraded solution introduces unknown impurities and concentration errors into your experiment.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best all-around solvent for this compound?

    • There is no single "best" solvent; it is application-dependent. For creating concentrated stock solutions, anhydrous DMSO and DMF offer excellent solubility.[13] For many organic reactions, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable choices. The key is to always use high-purity, dry (anhydrous), and preferably degassed solvents.

  • Q2: How critical is pH control?

    • It is very critical, especially in aqueous or protic solvent systems. Imidazole compounds can act as bases, and alkaline conditions can dramatically accelerate hydrolytic degradation.[6][7] If your reaction medium is aqueous, buffering to a slightly acidic or neutral pH (e.g., pH 5-7) is recommended. Perform a test dilution to ensure the addition of the imidazole doesn't shift the pH of your buffer significantly.[14]

  • Q3: Can I use any C18 column for HPLC analysis?

    • Yes, a standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[9][10] A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile. The key is to achieve baseline separation between the parent peak and any potential impurities or degradants.

  • Q4: Are there any chemical stabilizers I can add to the solution?

    • While not extensively documented for this specific molecule, one could theoretically explore additives, but this requires careful validation. For oxidative degradation, a radical scavenger like BHT could be tested in trace amounts. However, you must first confirm that the stabilizer does not interfere with your downstream chemistry. In most cases, the best stabilization strategy is not an additive, but strict control of environmental conditions (light, oxygen, temperature, pH).

Section 4: Data Summaries and Visual Workflows

Data Presentation

Table 1: Troubleshooting Summary

Problem Encountered Primary Potential Cause Suggested Immediate Action
Solution turns yellow/brown Photodegradation (Deiodination) Immediately wrap the container in aluminum foil to block all light.[1]
Inconsistent reaction yields Degradation leading to loss of potency Quantify purity of the solution using a stability-indicating HPLC method before use.[9]
Precipitate forms in solution Temperature-dependent solubility or formation of an insoluble degradant Gently warm the solution. If it does not redissolve, discard as it is likely a degradant.[13]

| Gradual loss of potency over days | Autoxidation and/or slow thermal degradation | Store stock solutions as single-use aliquots under inert gas at -20°C or below.[11][12] |

Table 2: Solvent Selection Guide

Solvent Relative Solubility Pros Cons & Considerations
DMSO Very High[13] Excellent for high-concentration stock solutions. High boiling point, can be difficult to remove. Must use anhydrous grade.
DMF High[13] Good for stock solutions and some reactions. High boiling point. Can decompose to form amines. Must use anhydrous grade.
Dichloromethane (DCM) Good[13] Volatile and easy to remove post-reaction. Lower polarity. Ensure it's free of acidic impurities.
Methanol Slight[13] Protic solvent, may be required for certain reactions. Can participate in reactions. May accelerate degradation, especially if not pH-controlled.

| Water | Poor[13] | - | Generally unsuitable unless in a buffered, pH-controlled system for specific applications. |

Mandatory Visualizations

G cluster_main Primary Degradation Pathway A This compound (Stable Parent Compound) B Degradation Products A->B  Initiators:  - Light (Photolysis)  - High pH (Hydrolysis)  - Oxygen (Oxidation)  - Heat C 5-methyl-1H-imidazole (Deiodinated Core) B->C D Iodine Species (I₂, I⁻, etc.) (Causes Discoloration) B->D

Caption: The primary degradation pathway of this compound.

G decision decision proc proc term term start Start: Prepare Solution proc_protect Immediately protect from light (Amber vial / foil) start->proc_protect decision_observe Observe for signs of instability (color, precipitate)? proc_protect->decision_observe term_stable Solution is likely stable. Proceed with experiment. decision_observe->term_stable No proc_investigate Troubleshoot Cause: - Check pH of medium - Confirm storage temperature - Ensure solvent is anhydrous/degassed decision_observe->proc_investigate Yes proc_mitigate Implement Mitigation: - Adjust/buffer pH to 5-7 - Store at ≤ -20°C - Use fresh, degassed solvent proc_investigate->proc_mitigate proc_monitor Monitor with HPLC proc_mitigate->proc_monitor decision_stable Is degradation halted? proc_monitor->decision_stable decision_stable->term_stable Yes term_unstable Discard. Prepare fresh solution under optimized conditions. decision_stable->term_unstable No

Caption: Experimental workflow for stabilizing a solution.

References

Technical Support Center: Troubleshooting Low Yields in Heck Reactions with Iodo-heterocyles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Heck reactions, specifically those involving iodo-heterocyclic substrates. Low yields in these powerful C-C bond-forming reactions can be frustrating, but systematic troubleshooting often leads to significant improvements. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding low-yield Heck reactions with iodo-heterocycles.

Q1: My Heck reaction with an iodo-heterocycle is giving a low yield. What are the most common culprits?

A1: The most frequent causes of low yields in Heck reactions with iodo-heterocycles are:

  • Catalyst Deactivation: The heteroatom(s) in your substrate, particularly nitrogen, can coordinate to the palladium center, leading to catalyst poisoning or inhibition.[1]

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired catalytic cycle. An inappropriate ligand can lead to side reactions or slow turnover.

  • Incorrect Base Selection: The base is critical for regenerating the active Pd(0) catalyst.[2][3] An unsuitable base can be ineffective or lead to undesired side reactions.

  • Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters that need to be optimized for your specific substrate.

  • Substrate-Specific Issues: The electronic properties and steric hindrance of your iodo-heterocycle can significantly impact reactivity.

Q2: I see a lot of starting material remaining. What should I check first?

A2: Unreacted starting material usually points to a problem with catalyst activity or reaction conditions. Start by verifying:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[4]

  • Reagent Purity: Use high-purity, anhydrous, and degassed solvents. Ensure your iodo-heterocycle and alkene are pure.

  • Catalyst Precursor Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[2][5] Ensure your conditions are suitable for this reduction.

  • Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition.

Q3: My reaction produces a complex mixture of byproducts. What are the likely side reactions?

A3: Common side reactions in Heck couplings include:

  • Hydrodehalogenation: Replacement of the iodide with a hydrogen atom. This can be caused by the presence of a palladium-hydride (Pd-H) species.[4]

  • Alkene Isomerization: The double bond in your product may migrate to a different position. This can sometimes be suppressed by the choice of base or the addition of certain salts.[2]

  • Homocoupling: Dimerization of your iodo-heterocycle or the alkene.

  • Reductive Heck Reaction: Instead of β-hydride elimination to form the substituted alkene, the intermediate undergoes a reduction, leading to a saturated product.[6]

In-Depth Troubleshooting Guide

This section provides a more detailed, parameter-by-parameter approach to troubleshooting your low-yield Heck reaction.

Issue 1: Problems with the Catalyst System

The palladium catalyst and its associated ligand are the heart of the Heck reaction. Issues here are a primary source of poor performance.

Q1.1: I suspect my palladium catalyst is being deactivated. How can I mitigate this, especially with N-heterocycles?

A1.1: Catalyst deactivation by N-heterocycles is a known challenge due to the coordination of the nitrogen lone pair to the palladium center.[1]

Causality: This coordination can inhibit the oxidative addition step or prevent the alkene from coordinating to the palladium, effectively stalling the catalytic cycle.

Solutions:

  • Use Bulky Ligands: Sterically demanding ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or bulky N-heterocyclic carbenes (NHCs), can shield the palladium center and disfavor coordination of the heteroaryl substrate.[6][7]

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.

  • Consider a Different Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed catalysts like Pd(PPh₃)₄ or palladacycles might offer different reactivity profiles.[6]

Q1.2: How do I choose the right ligand for my iodo-heterocycle?

A1.2: Ligand selection is critical and often substrate-dependent. There is no one-size-fits-all answer, so screening is often necessary.

Causality: The ligand modulates the electronic and steric properties of the palladium center. Electron-rich, bulky ligands generally facilitate the oxidative addition of aryl halides and promote reductive elimination.[4][6]

Recommended Ligand Classes for Heterocycles:

Ligand Type Example(s) Rationale & Key Considerations
Bulky Alkylphosphines P(t-Bu)₃, PCy₃ Excellent for electron-rich and sterically hindered heterocycles. Promotes fast oxidative addition. Can be air-sensitive.
Biarylphosphines SPhos, XPhos Offer a good balance of steric bulk and electron-donating ability. Often provide high stability and turnover numbers.
N-Heterocyclic Carbenes (NHCs) IPr, SIMes Strong σ-donors that form very stable Pd complexes. Can be effective when phosphines fail.

| Diphosphines | (R)-BINAP, dppf | Often used in asymmetric Heck reactions, but can also be effective in standard couplings.[8] The bite angle can influence selectivity. |

Issue 2: Sub-optimal Reaction Conditions

Even with the right catalyst system, the reaction environment must be finely tuned.

Q2.1: My yield is low, and I'm not sure if my choice of base is correct. What should I consider?

A2.1: The base is not merely a spectator; it is essential for the reductive elimination step that regenerates the Pd(0) catalyst.[2][5]

Causality: The base neutralizes the hydridic species (HX) formed after β-hydride elimination. An inappropriate base can be too weak to be effective, too strong leading to side reactions, or have poor solubility.

Base Selection Guide:

Base Type Common Use Cases & Notes
Inorganic Carbonates K₂CO₃, Cs₂CO₃ Generally effective, mild, and inexpensive. Good for a wide range of substrates. Cs₂CO₃ is more soluble and often more effective but also more expensive.
Organic Amines Et₃N, DIPEA, Cy₂NMe Often used in classic Heck protocols. Can act as both a base and a ligand. Be aware that they can lead to the formation of palladium-hydride species, potentially causing hydrodehalogenation.[4]
Phosphates K₃PO₄ A strong, non-nucleophilic base that is often effective when carbonates fail.

| Pivalates/Acetates | KOAc, PivOK | Can be particularly effective in certain systems, such as the synthesis of 2-quinolinones via Heck cyclization.[9] |

Troubleshooting Tip: If you observe significant hydrodehalogenation, consider switching from an amine base to an inorganic base like K₂CO₃ or K₃PO₄.[4]

Q2.2: What is the best solvent for a Heck reaction with an iodo-heterocycle?

A2.2: The ideal solvent should dissolve all reactants and be stable at the required reaction temperature. Polar aprotic solvents are most common.

Causality: The solvent influences the solubility of the reactants and the stability of the catalytic intermediates.

Common Solvents:

  • DMF, DMAc, NMP: High-boiling, polar aprotic solvents that are excellent for many Heck reactions. Ensure they are anhydrous and degassed.

  • Dioxane, THF: Ethereal solvents that are also widely used. Dioxane has a higher boiling point than THF.

  • Toluene: A non-polar option that can be effective, particularly with certain ligand systems.

  • Acetonitrile/Water Mixtures: Aqueous conditions can sometimes be beneficial, especially with water-soluble ligands.[10]

Pro-Tip: If your reaction is sluggish, switching to a higher-boiling solvent (e.g., from DMF to NMP) to increase the reaction temperature can often improve yields.[11]

Issue 3: Substrate-Specific Problems

The nature of your iodo-heterocycle and alkene partner can present unique challenges.

Q3.1: My iodo-heterocycle is electron-rich (e.g., iodo-indole, iodo-thiophene). Why am I getting a low yield?

A3.1: While iodoarenes are generally reactive, electron-rich systems can sometimes pose challenges.

Causality:

  • Catalyst Poisoning: As mentioned, the heteroatom can coordinate to the palladium.

  • Competitive C-H Activation: In some cases, direct C-H arylation of the heterocycle can compete with the desired Heck coupling, especially at high temperatures.[12][13]

  • Side Reactions: Electron-rich heterocycles can be more prone to degradation or side reactions under harsh conditions.

Solutions:

  • Milder Conditions: Try lowering the reaction temperature and screening milder bases (e.g., K₂CO₃).

  • Ligand Screening: For indoles, ligandless conditions or the use of specific ligands like SPhos have been shown to be effective.[10] For thiophenes, specific palladium/phosphine systems have been developed for selective arylation.[12]

  • Protecting Groups: For heterocycles with reactive N-H bonds (like indoles), N-protection can sometimes improve yields by preventing deprotonation and subsequent catalyst inhibition.

Q3.2: I am attempting an intramolecular Heck reaction to form a new heterocyclic ring, but the yield is poor. What should I focus on?

A3.2: Intramolecular Heck reactions are powerful but sensitive to factors that influence the cyclization step.

Causality: The success of the cyclization depends on the geometric feasibility of the transition state for the migratory insertion step. Ring strain, substrate conformation, and the length of the tether connecting the iodo-heterocycle and the alkene are all critical.

Troubleshooting Strategies:

  • Ligand Choice: The choice of ligand is paramount in intramolecular reactions as it can influence the regioselectivity of the cyclization.[14] For example, dppp has been used in the synthesis of indolines.[8]

  • Base and Additives: The base can significantly impact the reaction outcome. In some cases, additives like silver salts (e.g., Ag₃PO₄) are used to scavenge the iodide and promote a cationic pathway, which can favor cyclization.[8]

  • Concentration: Intramolecular reactions should be run at high dilution to disfavor competing intermolecular side reactions.

Visualizing the Process
The Heck Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential point of failure.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd2_complex Ar-Pd(II)L₂-I oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination + Alkene - L pi_complex Alkene-Pd(II) Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex σ-Alkyl-Pd(II) Complex migratory_insertion->sigma_complex beta_hydride β-Hydride Elimination sigma_complex->beta_hydride hydrido_pd H-Pd(II)L₂-I beta_hydride->hydrido_pd + Product reductive_elimination Reductive Elimination hydrido_pd->reductive_elimination + Base reductive_elimination->pd0 - Base-H⁺I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Decision Tree

Use this flowchart to guide your troubleshooting process systematically.

Troubleshooting_Flowchart start Low Yield in Heck Reaction check_basics Check Basics: Inert atmosphere? Reagent purity? Degassed solvent? start->check_basics no_reaction Mainly Starting Material? check_basics->no_reaction complex_mixture Complex Mixture? no_reaction->complex_mixture No increase_temp Increase Temperature or Switch to Higher-Boiling Solvent no_reaction->increase_temp Yes hydrodehalogenation Hydrodehalogenation Observed? complex_mixture->hydrodehalogenation Yes screen_catalyst Screen Catalyst System: - Increase catalyst loading - Screen bulky ligands (P(tBu)₃, SPhos) - Try different Pd precursor increase_temp->screen_catalyst other_byproducts Other Byproducts? hydrodehalogenation->other_byproducts No change_base Switch Base: Amine -> Inorganic (K₂CO₃, K₃PO₄) hydrodehalogenation->change_base Yes optimize_conditions Re-optimize Conditions: - Lower temperature - Screen additives (salts) - Adjust ligand:metal ratio other_byproducts->optimize_conditions

Caption: A decision tree for troubleshooting low-yield Heck reactions.

Experimental Protocols

General Protocol for a Screening Heck Reaction

This protocol provides a starting point for optimizing your reaction. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

1. Reaction Setup:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

2. Reagent Addition:

  • Under a positive flow of inert gas, add the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the iodo-heterocycle (1.0 equivalent).

  • Add the anhydrous, degassed solvent (e.g., DMF, to make a 0.1 M solution based on the iodo-heterocycle).

  • Finally, add the alkene (1.2-1.5 equivalents) via syringe.

3. Reaction Execution:

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).[15]

  • Stir the reaction vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

4. Work-up:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[15]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

References

Validation & Comparative

comparison of reactivity between 4-iodo-1H-imidazole and 4-Iodo-5-methyl-1H-imidazole.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-iodo-1H-imidazole and 4-Iodo-5-methyl-1H-imidazole

Introduction

In the landscape of medicinal chemistry and synthetic organic chemistry, halogenated imidazoles serve as exceptionally versatile building blocks.[1] Their utility stems from the imidazole core, a privileged scaffold in numerous biologically active compounds, and the presence of a halogen atom that acts as a reactive handle for molecular elaboration.[2] Specifically, 4-iodo-1H-imidazole is a widely utilized synthon for creating complex molecular architectures through various cross-coupling reactions.[1][2]

This guide provides a detailed comparative analysis of the reactivity between 4-iodo-1H-imidazole and its C5-substituted analogue, This compound . While structurally similar, the introduction of a methyl group at the C5 position imparts significant, often-overlooked changes in electronic and steric properties. Understanding these differences is critical for researchers in drug development to inform reaction design, anticipate challenges in catalyst selection, and optimize synthetic routes. We will explore these differences through the lens of key synthetic transformations, supported by mechanistic principles and representative experimental protocols.

Core Principles: The Influence of the C5-Methyl Group

The fundamental divergence in reactivity between these two molecules is dictated by the electronic and steric effects of the methyl group appended to the imidazole ring.

Electronic Effects

The methyl group is a classic electron-donating group (EDG) through a combination of a weak positive inductive effect (+I) and hyperconjugation.[3] In the context of the imidazole ring, this electron donation increases the electron density of the aromatic system. For palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-iodine (C-I) bond.[3] The increased electron density on the imidazole ring donated by the methyl group strengthens the C4-I bond, making it less electrophilic and thus less susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Consequently, a decrease in reaction rate is generally anticipated.[3]

Steric Effects

Perhaps more impactful is the steric hindrance introduced by the C5-methyl group. Positioned directly adjacent to the C4-iodo reaction center, the methyl group physically impedes the approach of bulky reagents. This is particularly relevant in palladium-catalyzed reactions, where the active catalyst is typically a large complex involving phosphine ligands.[4][5] This steric clash can significantly raise the activation energy of the oxidative addition step, further slowing the reaction rate or necessitating more forcing conditions (e.g., higher temperatures, more active catalysts).

Caption: Steric hindrance from the C5-methyl group.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the primary application for these iodoimidazole building blocks.[2] The general catalytic cycle, shown below, highlights the critical oxidative addition step that is most affected by the substrate's intrinsic properties.

Palladium_Cross_Coupling_Cycle cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Generalized Palladium Cross-Coupling Cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is a cornerstone of modern synthesis.[6]

  • Reactivity Comparison: 4-iodo-1H-imidazole is an excellent substrate for Suzuki couplings, often providing high yields under standard conditions (e.g., Pd(PPh₃)₄, a base like Na₂CO₃ or K₂CO₃, and a solvent mixture like dioxane/water).[2][7] In contrast, This compound is expected to be significantly less reactive. The combined electron-donating and steric hindrance effects of the methyl group will slow the oxidative addition step. To achieve comparable yields, more forcing conditions may be necessary, such as higher temperatures, longer reaction times, or the use of more active (and often more expensive) catalyst systems with bulky, electron-rich phosphine ligands.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Substrate Coupling Partner Catalyst/Ligand Base Conditions Yield Reference
4-iodo-1H-imidazole (N-protected) Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/EtOH, 150°C, 20 min (MW) Good to Excellent [7]
This compound Arylboronic acid Pd(dppf)Cl₂ or similar Cs₂CO₃ Higher Temp (e.g., >100°C), longer time Moderate to Good* Inferred

*Yields are inferred based on chemical principles; optimization is likely required.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: In an oven-dried vial or flask under an inert atmosphere (Argon or Nitrogen), combine the N-protected iodoimidazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and heat the mixture with stirring (e.g., 80-110°C or microwave irradiation at 150°C) for the required time (2-24 hours), monitoring progress by TLC or LC-MS.[7]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[7]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[8]

  • Reactivity Comparison: 4-iodo-1H-imidazole couples efficiently with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.[2] As with the Suzuki reaction, This compound is anticipated to be the less reactive partner. The steric bulk around the C-I bond will hinder the palladium catalyst, likely requiring higher catalyst loadings or more robust reaction conditions to drive the reaction to completion.

Table 2: Representative Data for Sonogashira Coupling

Substrate Coupling Partner Catalyst System Base Conditions Yield Reference
4-iodo-1H-imidazole (N-protected) Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Et₃N DMF, 60-80°C Good to Excellent [2][9]
This compound Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Et₃N / DIPA Higher Temp, longer time Moderate to Good* Inferred

*Yields are inferred based on chemical principles; optimization is likely required.

General Experimental Protocol: Sonogashira Coupling

  • Setup: To a flask under an inert atmosphere, add the N-protected iodoimidazole (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Reagents: Add an anhydrous solvent (e.g., DMF or THF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Quench the reaction with water or saturated ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10]

  • Reactivity Comparison: The success of this reaction is highly dependent on the ligand choice and the steric properties of both the aryl halide and the amine.[11] While 4-iodo-1H-imidazole is a competent substrate, the steric hindrance in This compound becomes even more pronounced. Coupling with small primary amines may proceed reasonably well, but reactions involving bulkier secondary amines will likely be very challenging and may require specialized, highly active Buchwald-Hartwig precatalysts and ligands (e.g., RuPhos, BrettPhos).

Table 3: Representative Data for Buchwald-Hartwig Amination

Substrate Coupling Partner Catalyst/Ligand Base Conditions Yield Reference
4-iodo-1H-imidazole (N-protected) Primary/Secondary Amine Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane, 100°C Good [11]
This compound Primary Amine Gen 3/4 Precatalyst / Biarylphosphine ligand LHMDS or NaOtBu Toluene, 110°C Substrate Dependent* Inferred

*Yields are highly dependent on the specific amine and catalyst system used.

Comparative Reactivity in N-Alkylation

N-alkylation of the imidazole ring is a fundamental transformation for modulating a molecule's physicochemical properties.[12] Here, the C5-methyl group introduces a significant regiochemical challenge.

  • Reactivity and Regioselectivity Comparison: 4-iodo-1H-imidazole is an asymmetric heterocycle, and alkylation can occur at either N1 or N3. Alkylation is generally favored at the more nucleophilic N1 position, leading predominantly to the 1,4-disubstituted regioisomer.[12] For This compound , the methyl group at C5 provides significant steric shielding for the adjacent N1 nitrogen. Consequently, while the overall nucleophilicity of the ring may be slightly enhanced, the alkylating agent will face a substantial barrier to approach N1. This is expected to strongly favor alkylation at the sterically accessible N3 nitrogen, leading to the 1,5-disubstituted regioisomer as the major product. This predictable shift in regioselectivity is a critical design consideration for any synthetic campaign.

N_Alkylation_Comparison cluster_0 4-iodo-1H-imidazole cluster_1 This compound A 4-iodo-1H-imidazole B 1,4-isomer (Major) A->B Alkylation at N1 (Favored) C 1,5-isomer (Minor) A->C Alkylation at N3 (Disfavored) D This compound E 1,5-isomer (Major) D->E Alkylation at N3 (Favored) F 1,4-isomer (Minor) D->F Alkylation at N1 (Sterically Hindered)

Caption: Regioselectivity in N-Alkylation.

General Experimental Protocol: N-Alkylation

  • Setup: To a solution of the iodoimidazole (1.0 equiv.) in an anhydrous solvent like DMF or acetonitrile, add a base. For complete deprotonation, use a strong base like sodium hydride (NaH, 1.1 equiv.) at 0°C. For milder conditions, use potassium carbonate (K₂CO₃, 2.0 equiv.) at room temperature.[12]

  • Reagent Addition: After stirring for 15-30 minutes, add the alkylating agent (e.g., an alkyl halide, 1.1-1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until complete, monitoring by TLC.

  • Work-up: If using NaH, carefully quench the reaction with water. If using K₂CO₃, filter off the solid. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product, often a mixture of regioisomers, by column chromatography.[12]

Conclusion and Outlook

The presence of a C5-methyl group fundamentally alters the reactivity profile of the 4-iodoimidazole scaffold. For researchers engaged in drug discovery and development, the key takeaways are:

  • Reduced Reactivity in Cross-Coupling: this compound is a less reactive substrate than 4-iodo-1H-imidazole in palladium-catalyzed reactions (Suzuki, Sonogashira, Buchwald-Hartwig). This is due to a combination of adverse electronic and steric effects. Synthetic routes employing this building block should anticipate the need for more forcing conditions, longer reaction times, or more sophisticated and active catalyst systems.

  • Altered Regioselectivity in N-Alkylation: The steric bulk of the C5-methyl group predictably directs N-alkylation away from the adjacent N1 position, favoring the formation of 1,5-disubstituted imidazoles. This can be exploited for regioselective synthesis but must be accounted for in structural design.

While presenting greater synthetic challenges, the C5-methyl substitution offers a valuable tool for structural diversification and fine-tuning of a molecule's properties. By understanding the underlying principles governing its reactivity, chemists can better harness the potential of this important building block.

References

A Comparative Guide to the Biological Activity of Methylated vs. Non-Methylated Iodoimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Methylation in Iodoimidazole Drug Design

Imidazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Their unique aromatic diazole structure allows for versatile interactions with biological targets, leading to a broad spectrum of activities, including antimicrobial, antifungal, and anticancer effects.[4][5][6] The introduction of an iodine atom to the imidazole ring creates iodoimidazoles, versatile intermediates used to synthesize complex, biologically active molecules.[7]

In the quest to optimize drug candidates, medicinal chemists frequently employ N-methylation—the addition of a methyl group to a nitrogen atom. This seemingly minor modification can profoundly alter a molecule's physicochemical properties and, consequently, its biological activity.[8] N-methylation can impact solubility, lipophilicity, metabolic stability, and conformational flexibility, all of which dictate how a compound interacts with its target and behaves in a biological system.[8][9]

This guide provides a comparative analysis of methylated and non-methylated iodoimidazoles, synthesizing data from related imidazole compounds to elucidate the principles governing their structure-activity relationships (SAR). We will explore the causal mechanisms behind experimental choices and present validated protocols for researchers in drug development.

The Physicochemical Impact of Methylation: More Than Just a Methyl Group

The decision to methylate an imidazole scaffold is a strategic choice rooted in fundamental chemical principles. The addition of a methyl group can:

  • Increase Lipophilicity: By replacing a polar N-H bond with a nonpolar N-CH₃ bond, methylation generally increases a compound's lipophilicity (logP). This can enhance membrane permeability and cellular uptake, potentially boosting potency. However, it can also decrease aqueous solubility.[8]

  • Block Hydrogen Bonding: The N-H group on a non-methylated imidazole is a hydrogen bond donor. Methylation removes this capability, which can be advantageous if the N-H bond is involved in unwanted metabolic pathways or disadvantageous if it is critical for binding to a biological target.

  • Alter Conformation: The presence of a methyl group introduces steric bulk, which can alter the molecule's preferred conformation. This can lock the molecule into a more active (or inactive) shape for target binding.[9] For example, N-methylation of aromatic amides can disrupt planarity, paradoxically increasing the water-accessible polar surface area and improving solubility despite higher lipophilicity.[8]

  • Influence Basicity: Methylation can subtly alter the basicity of the imidazole ring nitrogens, which can affect ionization state at physiological pH and influence target interactions.

These factors collectively demonstrate that methylation is not a simple tweak but a powerful tool for fine-tuning a molecule's entire pharmacokinetic and pharmacodynamic profile.

Comparative Analysis of Biological Activity

The effect of methylation is highly context-dependent, varying with the target, the position of the methyl group, and the overall molecular structure.

Anticancer Activity

In oncology, imidazoles are investigated for a range of mechanisms, including tubulin polymerization inhibition and kinase inhibition.[10][11][12] The data suggests that methylation can either enhance or diminish anticancer potency.

A study on N-alkyl-nitroimidazoles demonstrated that the length of the N-alkyl chain influences antitumor activity differently depending on the cancer cell line.[13] Against the A549 lung carcinoma cell line, increasing the alkyl chain length from methyl to butyl progressively decreased antitumor activity. However, against the MDA-MB-231 breast adenocarcinoma cell line, the activity was not significantly affected by chain length, suggesting the N-alkyl group's influence is target-specific.[13]

Conversely, studies on substituted xanthine derivatives found that 1,3-dimethylxanthine compounds were generally more potent as antiproliferative agents than their 1-methylated counterparts.[11] In another example, a microtubule-targeted benzimidazole carbamate (Compound 1, a methylated analog) was found to be significantly more effective in eradicating chemoresistant brain tumor cells than its non-methylated counterpart (Compound 3).[10]

Table 1: Comparative Anticancer Activity of N-Alkylated Nitroimidazoles [13]

CompoundN-Alkyl ChainLC₅₀ (µM) vs. A549 (Lung)LC₅₀ (µM) vs. MDA-MB-231 (Breast)
N-methyl-nitroimidazoleMethyl23.416.7
N-ethyl-nitroimidazoleEthyl27.017.0
N-propyl-nitroimidazolePropyl31.017.0
N-butyl-nitroimidazoleButyl35.017.0

Data synthesized from studies on N-alkyl-nitroimidazoles, illustrating the principle of alkyl chain length effect.

Antifungal and Antibacterial Activity

Imidazole derivatives are renowned for their antifungal properties, with many clinically used drugs like clotrimazole and miconazole belonging to this class.[5] Their primary mechanism often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14][15]

The influence of methylation here is also nuanced. While many clinically used antifungal azoles are N-substituted (not necessarily methylated), the specific impact of a methyl group versus a larger substituent can alter the binding affinity for the target enzyme. For instance, a study on imidazole-derived hydrazones found that the presence of a phenyl group significantly improved antifungal activity compared to a methyl group, indicating that larger, more complex substituents can be more beneficial in this context.[16]

In the development of new antibacterial agents, methylation can play a role in optimizing activity. In a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, the 1-methyl analog (3ag) showed high activity against Mycobacterium smegmatis and Candida albicans.[17] This highlights that N-methylation can be a viable strategy to enhance potency against specific microbial species.

Table 2: Comparative Antimicrobial Activity of Imidazole Derivatives

CompoundTarget OrganismModificationMIC (µg/mL)Reference
2-(1H-indol-3-yl)-1H-benzo[d]imidazoleM. smegmatisNon-methylated (parent)>125[17]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) M. smegmatisN-methylated 3.9 [17]
2-(1H-indol-3-yl)-1H-benzo[d]imidazoleC. albicansNon-methylated (parent)>125[17]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) C. albicansN-methylated 3.9 [17]

Data selected to highlight a direct comparison where N-methylation improved activity.

Mechanisms of Action: A Visual Guide

Understanding the mechanism of action is critical for rational drug design. For many imidazole-based antifungals, the target is the ergosterol biosynthesis pathway.

Ergosterol_Pathway cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol (Structural Integrity) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis Steps Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Enzyme->Ergosterol Demethylation Iodoimidazole Iodoimidazole (Methylated or Non-methylated) Iodoimidazole->Enzyme Inhibition

Caption: Fungal Ergosterol Biosynthesis Inhibition by Iodoimidazoles.

Experimental Protocols: A Framework for Self-Validating Research

To ensure trustworthy and reproducible results, the following detailed protocols are provided. These protocols are designed as self-validating systems with integrated controls.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

MIC_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in a 96-well plate start->prep_compounds inoculate Inoculate all wells (except sterility control) with microbial suspension prep_compounds->inoculate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include Controls: - Growth Control (no drug) - Sterility Control (no inoculum) - Positive Control (known antibiotic) inoculate->controls incubate Incubate plate under appropriate conditions (e.g., 37°C for 24h) controls->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the iodoimidazole compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution across a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Final volumes should be 50 µL or 100 µL per well.

  • Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the prepared inoculum to each well containing the test compound. The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

  • Controls (Causality Check):

    • Growth Control: Wells containing only medium and inoculum to ensure the microorganism is viable.

    • Sterility Control: Wells containing only medium to check for contamination.

    • Positive Drug Control: Wells containing a known effective antimicrobial agent (e.g., ciprofloxacin, fluconazole) to validate the assay's sensitivity.

  • Incubation: Seal the plate and incubate at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring optical density (OD) with a plate reader.

Protocol 2: MTT Assay for Anticancer Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow them to adhere overnight start->seed_cells treat_cells Treat cells with serial dilutions of test compounds (methylated vs. non-methylated) seed_cells->treat_cells incubate_treat Incubate for a defined period (e.g., 24, 48, or 72 hours) treat_cells->incubate_treat add_mtt Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO, isopropanol) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate % cell viability relative to untreated controls read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the methylated and non-methylated iodoimidazoles. Remove the old medium from the cells and add 100 µL of medium containing the test compounds.

  • Controls (Causality Check):

    • Vehicle Control: Treat cells with the highest concentration of the compound's solvent (e.g., 0.1% DMSO) to account for any solvent-induced toxicity. This serves as the 100% viability reference.

    • Positive Control: Treat cells with a known cytotoxic drug (e.g., doxorubicin) to validate the assay.

    • Blank Control: Wells with medium only (no cells) for background absorbance subtraction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

The biological activity of iodoimidazoles is significantly modulated by methylation, but the outcome is not universal. N-methylation can enhance anticancer or antimicrobial activity by improving cellular uptake and target engagement, as seen with certain benzimidazole derivatives.[11][17] However, it can also be detrimental if the N-H proton is essential for target binding or if the added steric bulk hinders interaction.[16]

This comparative guide underscores a critical principle in drug discovery: small structural modifications can lead to large, and sometimes unpredictable, changes in biological function. The choice to use a methylated or non-methylated core must be empirically driven, guided by a deep understanding of the target and supported by rigorous, well-controlled experimental validation.

Future research should focus on obtaining crystal structures of methylated and non-methylated iodoimidazoles bound to their targets (e.g., kinases, tubulin, or CYP51). This structural insight will provide a definitive explanation for observed differences in activity and pave the way for more rational, structure-based design of next-generation imidazole-based therapeutics.

References

A Researcher's Guide to the Comparative Stability of Halogenated Methylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stability of heterocyclic compounds is a cornerstone of efficacy, safety, and shelf-life. Halogenated methylimidazoles, a class of molecules pivotal in the synthesis of pharmaceuticals and ionic liquids, present unique stability profiles dictated by the nature of the halogen substituent. Understanding these nuances is not merely academic; it is a prerequisite for rational drug design and robust process development.

This guide provides an in-depth comparison of the stability of fluorinated, chlorinated, brominated, and iodinated methylimidazoles. We will move beyond theoretical discussions to provide actionable experimental protocols, enabling you to generate reliable, comparative data in your own laboratory. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy results.

The Underlying Principle: The Carbon-Halogen Bond

The stability of a halogenated methylimidazole is fundamentally linked to the strength of the carbon-halogen (C-X) bond on the imidazole ring. This bond energy decreases down the halogen group, a trend that serves as a foundational hypothesis for our stability investigations.

HalogenC-X Bond Energy (in Benzene, kJ/mol)Electronegativity (Pauling Scale)
Fluorine (F)~5233.98
Chlorine (Cl)~4063.16
Bromine (Br)~3472.96
Iodine (I)~2852.66

Note: Bond energies are approximate and can vary based on molecular structure. Data presented for a C-X bond on an aromatic ring as a proxy.

This trend suggests an inherent decrease in thermal and photolytic stability as we move from fluorine to iodine. However, other factors, such as the position of the halogen and the methyl group, as well as the surrounding chemical environment, can introduce significant variations. The following sections provide the methodologies to empirically determine these stabilities.

Section 1: Thermal Stability Assessment

Thermal stability is a critical parameter, especially for compounds that will undergo heating during synthesis, purification, or formulation, or for those intended for high-temperature applications. Thermogravimetric Analysis (TGA) is the gold standard for this assessment, providing quantitative data on decomposition temperatures.

Causality in Experimental Design

The choice of a non-isothermal TGA method with varying heating rates allows for the application of kinetic models (e.g., Kissinger, Friedman, FWO) to calculate the activation energy of decomposition[1]. This provides deeper insight into the stability than a single decomposition temperature alone. An inert nitrogen atmosphere is crucial to prevent oxidative degradation, thereby isolating thermal decomposition pathways[2].

Experimental Protocol: Comparative TGA Analysis

This protocol is designed to compare the thermal decomposition profiles of a series of halogenated methylimidazoles.

Objective: To determine and compare the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tpeak) for fluoro-, chloro-, bromo-, and iodo-methylimidazoles.

Materials:

  • Halogenated methylimidazole samples (e.g., 1-methyl-2-fluoroimidazole, 1-methyl-2-chloroimidazole, etc.)

  • TGA instrument with a high-precision balance

  • Nitrogen gas (high purity)

  • Alumina or platinum TGA pans

Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of the halogenated methylimidazole sample into a TGA pan.

  • Experimental Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Maintain the nitrogen purge throughout the experiment.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the Tonset, typically defined as the temperature at which 5% weight loss occurs[3].

    • Calculate the first derivative of the weight loss curve (DTG curve) to identify the Tpeak, the temperature of the maximum rate of decomposition[1].

    • Repeat the analysis for each halogenated analog under identical conditions.

Expected Trends and Data Interpretation

The thermal stability is expected to follow the trend of the C-X bond strength: Fluoro > Chloro > Bromo > Iodo . This would be reflected in higher Tonset and Tpeak values for the fluorinated and chlorinated compounds. For instance, TGA studies on various imidazole derivatives show decomposition temperatures are highly dependent on their substituents, with thermal decomposition temperatures for some phenanthroimidazole-based fluorophores being around 304-350°C[3]. Fully iodinated azole compounds have been synthesized with the goal of high thermal stability, achieving decomposition temperatures up to 285 °C[4].

Table 1: Hypothetical Comparative Thermal Stability Data

CompoundTonset (5% weight loss)Tpeak (from DTG)
1-methyl-X-fluoroimidazoleHighestHighest
1-methyl-X-chloroimidazole
1-methyl-X-bromoimidazole
1-methyl-X-iodoimidazoleLowestLowest

This table should be populated with experimental data.

Visualizing the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Calibrate Calibrate TGA Weigh Weigh 3-5 mg of Sample Calibrate->Weigh Load Load Sample & Purge with N2 Weigh->Load Heat Ramp Temp (10 °C/min) Load->Heat Record Record Mass Loss Heat->Record Plot Plot TG & DTG Curves Record->Plot Determine Determine Tonset & Tpeak Plot->Determine Compare Compare Halogen Derivatives Determine->Compare

Caption: Workflow for comparative thermal stability analysis using TGA.

Section 2: Hydrolytic Stability Assessment

Hydrolytic degradation is a major concern for drug substances, as it can occur during formulation, storage, and even in vivo. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this assessment, allowing for the separation and quantification of the parent compound from its potential degradants.

Causality in Experimental Design

Forced degradation studies under acidic, basic, and neutral conditions are mandated by regulatory bodies like the ICH to identify potential degradation pathways[5]. By subjecting the compounds to conditions more aggressive than typical storage, we can accelerate degradation and predict long-term stability[6]. The use of a photodiode array (PDA) detector in the HPLC system is critical for a stability-indicating method, as it allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants[7].

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To compare the rate of hydrolytic degradation of halogenated methylimidazoles under acidic, neutral, and basic conditions.

Part A: Method Development

  • Column and Mobile Phase Selection: Start with a robust C18 column (e.g., 250 x 4.6 mm, 5 µm)[8]. A typical mobile phase for imidazoles could be a mixture of a phosphate buffer and methanol or acetonitrile[9][10].

  • Forced Degradation:

    • Prepare stock solutions of each halogenated methylimidazole in a suitable solvent.

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60-80 °C.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60-80 °C.

    • Neutral Hydrolysis: Reflux in water at 60-80 °C.

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection.

  • Method Optimization: Inject the stressed samples into the HPLC. Optimize the mobile phase composition (gradient or isocratic) to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[5].

Part B: Comparative Kinetic Study

  • Prepare solutions of each halogenated methylimidazole in acidic (pH 2), neutral (pH 7), and basic (pH 10) buffers.

  • Maintain the solutions at a constant, elevated temperature (e.g., 50 °C).

  • At predetermined time intervals, withdraw an aliquot, quench the reaction if necessary (e.g., by cooling and neutralization), and analyze by the validated HPLC method.

  • Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k).

  • Compare the k values for each compound under each pH condition.

Expected Trends and Data Interpretation

The hydrolytic stability of halogenated aromatic compounds can be complex. While the C-F bond is the strongest, fluoride can be a good leaving group in certain nucleophilic aromatic substitution reactions. Conversely, the C-I bond is the weakest, suggesting potential for easier hydrolytic cleavage. Degradation is often faster under acidic or basic conditions compared to neutral pH[11].

The primary degradation pathway for the imidazole ring itself under harsh conditions can involve ring opening. The halogen may be cleaved via hydrolytic dehalogenation, replacing the halogen with a hydroxyl group[12].

Table 2: Hypothetical Comparative Hydrolytic Degradation Rate Constants (k x 10-3 hr-1) at 50°C

CompoundpH 2 (Acidic)pH 7 (Neutral)pH 10 (Basic)
1-methyl-X-fluoroimidazole
1-methyl-X-chloroimidazole
1-methyl-X-bromoimidazole
1-methyl-X-iodoimidazole

This table should be populated with experimental data.

Section 3: Photostability Assessment

Exposure to light can provide the energy to break chemical bonds, leading to photodegradation. For drug substances, this can result in loss of potency and the formation of toxic photoproducts. ICH guideline Q1B provides a clear framework for photostability testing.

Causality in Experimental Design

The ICH Q1B guideline specifies a standardized light exposure to ensure that data is comparable across different studies. This involves exposure to a cool white fluorescent lamp and a near-UV lamp to cover the relevant spectral range[13]. A solution-state study is critical as degradation is often faster in solution than in the solid state[11]. A dark control is essential to differentiate between photodegradation and thermal degradation occurring at the same temperature.

Experimental Protocol: Confirmatory Photostability Study

Objective: To assess the photolytic stability of halogenated methylimidazoles in solution and identify any significant photodegradants.

Materials:

  • Halogenated methylimidazole samples.

  • A photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Option 2: cool white fluorescent and near-UV lamps).

  • Calibrated lux meter and radiometer.

  • Quartz cells or other UV-transparent containers.

  • Validated stability-indicating HPLC method (from Section 2).

  • Aluminum foil.

Procedure:

  • Prepare a solution of each halogenated methylimidazole in a suitable solvent (e.g., methanol or water).

  • Place the solutions in UV-transparent containers.

  • Prepare a "dark control" for each sample by wrapping an identical container in aluminum foil.

  • Place the samples and dark controls in the photostability chamber.

  • Expose the samples to light until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved.

  • At appropriate time points, withdraw aliquots from the exposed samples and the dark controls.

  • Analyze all samples using the stability-indicating HPLC method.

  • Compare the chromatograms of the exposed samples, dark controls, and initial samples. Calculate the percentage of degradation and identify any major photodegradants.

Expected Trends and Data Interpretation

The stability to light is expected to be inversely proportional to the C-X bond energy. The weaker C-I and C-Br bonds are more susceptible to homolytic cleavage upon absorption of UV radiation, initiating radical degradation pathways. The imidazole moiety itself is sensitive to photodegradation[11]. Studies on other halogenated aromatics have shown that the degradation mechanism is similar across the series, but the rate varies[14][15].

Table 3: Hypothetical Photodegradation Results after ICH Q1B Exposure

Compound% Degradation (Exposed)% Degradation (Dark Control)Major Photodegradants
1-methyl-X-fluoroimidazoleLowest< 1%
1-methyl-X-chloroimidazole< 1%
1-methyl-X-bromoimidazole< 1%
1-methyl-X-iodoimidazoleHighest< 1%

This table should be populated with experimental data.

Section 4: Oxidative Stability Assessment

Oxidative degradation can be initiated by atmospheric oxygen (autoxidation) or by reactive oxygen species (ROS). This is a critical stability parameter for drugs that may be exposed to oxidizing agents during synthesis or in their final formulation, or that may be subject to metabolic oxidation in vivo.

Causality in Experimental Design

Forced oxidation using hydrogen peroxide (H₂O₂) is a common and effective way to simulate oxidative stress[11]. H₂O₂ can generate highly reactive hydroxyl radicals (•OH), which are known to react with imidazole rings[16]. The reaction can be followed using a stability-indicating HPLC method to quantify the loss of the parent compound and the formation of oxidation products. LC-MS is an invaluable tool in these studies for the structural elucidation of the resulting degradants.

Experimental Protocol: Forced Oxidation Study

Objective: To compare the susceptibility of halogenated methylimidazoles to oxidative degradation.

Materials:

  • Halogenated methylimidazole samples.

  • Hydrogen peroxide solution (3% or 30%).

  • Validated stability-indicating HPLC-UV/MS method.

  • Methanol or other suitable solvent.

Procedure:

  • Prepare solutions of each halogenated methylimidazole in methanol.

  • Treat the solutions with a controlled amount of hydrogen peroxide (e.g., add H₂O₂ to a final concentration of 1%).

  • Maintain the solutions at room temperature or slightly elevated temperature (e.g., 40 °C) and protect from light.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and analyze by HPLC-UV/MS.

  • Quantify the remaining parent compound using the HPLC-UV data.

  • Use the MS data to identify the mass of major oxidation products, which may include hydroxylated species or ring-opened products[17].

Expected Trends and Data Interpretation

The electron-withdrawing nature of halogens can influence the susceptibility of the imidazole ring to oxidation. More electron-rich rings are generally more susceptible to oxidation. The degradation mechanism often involves attack by hydroxyl radicals, which can lead to the formation of hydroxylated imidazoles, ring opening to form products like formamide and oxamide, or the formation of nitro-imidazoles in the presence of NO₂[11][16]. The halogen itself can influence the reaction pathways.

Visualizing a Generalized Degradation Pathway

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent Halogenated Methylimidazole Dehalogenated Dehalogenated Methylimidazole Parent->Dehalogenated Hydrolysis/ Photolysis Hydroxylated Hydroxylated Species Parent->Hydroxylated Oxidation RingOpened Ring-Opened Products Parent->RingOpened Oxidation/ Hydrolysis Other Dimers, Polymers, etc. Parent->Other Multiple Pathways Heat Heat Heat->Parent Light Light (hv) Light->Parent Water H2O (H+/OH-) Water->Parent Oxidant Oxidant (e.g., •OH) Oxidant->Parent

Caption: Generalized degradation pathways for halogenated methylimidazoles.

Conclusion

The stability of halogenated methylimidazoles is a complex interplay between the inherent strength of the carbon-halogen bond and the reactivity of the imidazole ring itself. A systematic experimental approach is essential to move beyond theoretical predictions and obtain reliable, comparative data.

This guide provides a framework for such an investigation. By implementing these robust protocols for thermal, hydrolytic, photolytic, and oxidative stress testing, researchers can:

  • Rank-order the stability of different halogenated analogs.

  • Identify critical degradation pathways and products.

  • Generate the necessary data to support lead candidate selection, formulation development, and regulatory submissions.

Ultimately, a thorough understanding of the stability profile of these important molecules empowers scientists to design more robust, safe, and effective products.

References

Validating 4-Iodo-5-methyl-1H-imidazole Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of novel small molecules as potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth technical framework for the validation of 4-iodo-5-methyl-1H-imidazole derivatives as enzyme inhibitors, with a comparative analysis against established alternatives. While direct extensive research on this specific scaffold is emerging, its structural motifs are present in known inhibitors of key enzyme classes, particularly kinases and metabolic enzymes. This guide will, therefore, focus on the strategic validation process for two high-impact enzyme targets: p38 Mitogen-Activated Protein Kinase (MAPK) and Indoleamine 2,3-Dioxygenase (IDO1).

The core of this guide is not merely a list of protocols but an exposition of the scientific rationale behind experimental choices, ensuring a self-validating system for your research. We will explore the causality of experimental design, from initial biochemical assays to more complex cell-based models, providing you with the tools to rigorously assess the potential of your this compound derivatives.

The Scientific Rationale: Why this compound?

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and clinical-stage inhibitors.[1] The introduction of an iodine atom at the 4-position and a methyl group at the 5-position offers a unique combination of features:

  • A Handle for Chemical Elaboration: The iodine atom provides a crucial site for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of derivatives to explore the chemical space around the core scaffold, optimizing for potency and selectivity.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the iodine and the electron-donating methyl group can influence the pKa of the imidazole ring, potentially affecting its interaction with key amino acid residues in an enzyme's active site.

  • Structural Mimicry: The substituted imidazole core can act as a bioisostere for other functional groups, participating in critical hydrogen bonding interactions with biological targets.[2]

Given these properties, this compound derivatives are promising candidates for inhibition of enzymes where an imidazole core has proven effective, such as p38 MAPK and IDO1.

Target I: p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase is a key player in the cellular response to inflammatory cytokines and environmental stress, making it a prime target for anti-inflammatory drug development.[1] Imidazole derivatives are well-established competitive inhibitors that bind to the ATP-binding site of p38α MAP kinase.[1][3]

Comparative Inhibitory Activity of Imidazole-Based p38 MAPK Inhibitors

To provide a benchmark for your validation studies, the following table summarizes the inhibitory activity of several known imidazole-based p38 MAPK inhibitors. Your goal is to determine where your this compound derivatives fall within this landscape.

CompoundTargetIC50 (nM)Assay Condition
SB203580 (Adezmapimod)p38α MAPK222.44 ± 5.98In vitro kinase assay
AMG-548p38α3TNFα production in LPS-stimulated human whole blood
Pyrimidine 15p38α MAPK250In vitro kinase assay
Pyrimidine 34p38α MAPK96In vitro kinase assay

Data sourced from multiple studies for comparative purposes.[4][5][6]

Experimental Validation Workflow for p38 MAPK Inhibition

A rigorous validation of a novel p38 MAPK inhibitor requires a multi-step approach, moving from biochemical confirmation to cellular activity.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_assay In Vitro Kinase Assay (IC50 Determination) selectivity Kinase Selectivity Profiling biochem_assay->selectivity Confirm on-target activity cell_based_assay Western Blot for p-p38 (Cellular Potency) biochem_assay->cell_based_assay Progress to cellular context cytokine_assay Cytokine Release Assay (e.g., TNF-α) (Functional Outcome) cell_based_assay->cytokine_assay Confirm functional effect

Caption: Workflow for p38 MAPK Inhibitor Validation.

Causality: This initial screen directly measures the ability of your compound to inhibit the enzymatic activity of purified p38 MAPK, providing a quantitative measure of potency (IC50).

Protocol:

  • Reagents:

    • Recombinant human p38α MAPK enzyme

    • ATP

    • Substrate (e.g., ATF2)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Your this compound derivative (in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of your test compound in DMSO.

    • In a 96-well plate, add the p38α enzyme, the substrate, and your compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality: This assay validates that your compound can penetrate the cell membrane and inhibit p38 MAPK activity within a cellular context. The phosphorylation of p38 at Threonine 180 and Tyrosine 182 is a key marker of its activation.[5]

Protocol:

  • Cell Culture:

    • Use a relevant cell line (e.g., THP-1, RAW 264.7) that shows a robust p38 activation response.

    • Plate cells and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-incubate the cells with varying concentrations of your compound for 1 hour.

    • Stimulate the cells with a known p38 activator, such as lipopolysaccharide (LPS), for 15-30 minutes.[5]

    • Include appropriate controls (vehicle-treated, unstimulated).

  • Western Blotting:

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

Target II: Indoleamine 2,3-Dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[7] Its upregulation in many cancers creates an immunosuppressive microenvironment, making it a compelling target for cancer immunotherapy.[8] Imidazole-based compounds have been identified as IDO1 inhibitors.[9]

Comparative Inhibitory Activity of Imidazole-Based IDO1 Inhibitors

The following table provides a comparison of known IDO1 inhibitors to benchmark the performance of your this compound derivatives.

CompoundTargetIC50 (nM)Assay Condition
EpacadostatIDO172Enzymatic assay
EpacadostatIDO17.1Cellular assay
BMS-986205IDO1~2Enzymatic assay (irreversible)
Compound e (erlotinib derivative)IDO1320HeLa cell assay

Data sourced from multiple studies for comparative purposes.[7][8][10]

Experimental Validation Workflow for IDO1 Inhibition

The validation of IDO1 inhibitors follows a similar path from biochemical to cellular assays, focusing on the measurement of the enzyme's catalytic product, kynurenine.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_assay Enzymatic Assay (IC50 Determination) selectivity Selectivity Profiling (IDO2, TDO) biochem_assay->selectivity Assess isoform specificity cell_based_assay Cell-Based Kynurenine Assay (Cellular Potency) biochem_assay->cell_based_assay Validate in a cellular system cytotoxicity Cytotoxicity Assay cell_based_assay->cytotoxicity Rule out non-specific effects

Caption: Workflow for IDO1 Inhibitor Validation.

Causality: This assay directly measures the inhibition of purified IDO1 enzyme activity by quantifying the production of its product, kynurenine.

Protocol:

  • Reagents:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Ascorbic acid and methylene blue (reducing agents)

    • Catalase

    • Assay buffer (e.g., potassium phosphate buffer)

    • Your this compound derivative (in DMSO)

    • Detection reagent (e.g., p-dimethylaminobenzaldehyde or HPLC-UV)

  • Procedure:

    • In a 96-well plate, combine the IDO1 enzyme, reducing agents, catalase, and your compound at various concentrations.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction with trichloroacetic acid (TCA).

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]

    • Centrifuge to pellet precipitated protein.

    • Measure the kynurenine concentration in the supernatant using a colorimetric method with p-dimethylaminobenzaldehyde or by HPLC-UV for greater accuracy.[11][12]

    • Calculate the IC50 value.

Causality: This assay confirms that your compound can inhibit IDO1 activity in a cellular environment, which is crucial for its therapeutic potential.

Protocol:

  • Cell Culture and IDO1 Induction:

    • Use a cell line that expresses IDO1 upon stimulation, such as SK-OV-3 ovarian cancer cells.[13]

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24 hours.[13]

  • Inhibitor Treatment:

    • Remove the IFN-γ-containing medium and replace it with fresh medium containing serial dilutions of your compound.

    • Include appropriate controls (vehicle-treated, uninduced).

  • Kynurenine Measurement:

    • Incubate the cells with the inhibitor for 24-48 hours.

    • Collect the cell culture supernatant.

    • Measure the kynurenine concentration in the supernatant using the same method as in the enzymatic assay (TCA precipitation followed by colorimetric or HPLC detection).

Conclusion and Future Directions

The validation of this compound derivatives as enzyme inhibitors is a systematic process that requires careful experimental design and interpretation. By following the workflows outlined in this guide for p38 MAPK and IDO1, you can rigorously assess the potency, cellular activity, and potential of your compounds.

The true power of the this compound scaffold lies in its potential for synthetic elaboration. The data obtained from these initial validation studies will be invaluable for guiding the structure-activity relationship (SAR) studies needed to optimize your lead compounds. Future work should focus on leveraging the iodo group to introduce a variety of substituents to probe the active sites of your target enzymes, with the ultimate goal of developing novel, potent, and selective therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Iodo-5-methyl-1H-imidazole Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-Iodo-5-methyl-1H-imidazole Scaffold: A Privileged Structure in Kinase Inhibition

The imidazole ring is a fundamental heterocyclic motif found in numerous biologically active molecules and approved drugs[1][2]. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a "privileged" scaffold in drug discovery[1][2]. The introduction of specific substituents onto the imidazole core can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

The this compound scaffold offers several strategic advantages for medicinal chemists:

  • The Iodine Atom: The iodine at the C4 position serves as a versatile synthetic handle for introducing a wide range of substituents via well-established cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings[3][4]. This allows for the systematic exploration of the chemical space around the imidazole core to optimize target engagement and other drug-like properties.

  • The Methyl Group: The methyl group at the C5 position can influence the molecule's lipophilicity and steric profile, which can impact its binding to the target protein and its metabolic stability.

  • Kinase Hinge Binding: The nitrogen atoms of the imidazole ring are well-suited to interact with the hinge region of the ATP-binding pocket of many kinases, a common feature of many kinase inhibitors[3][5].

This guide will now delve into the potential of this scaffold in the context of two key kinase targets.

Targeting p38 MAP Kinase: A Key Regulator of Inflammation

The p38 MAP kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β[3][6]. Consequently, inhibitors of p38 MAP kinase are actively being pursued as therapeutic agents for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease[3][6]. Imidazole-based compounds, such as the well-known inhibitor SB203580, have been instrumental in the development of p38 inhibitors[5].

Structure-Activity Relationship of Imidazole-Based p38 MAP Kinase Inhibitors

Based on extensive research on various imidazole-based p38 inhibitors, several key SAR trends have emerged that can guide the design of analogs based on the this compound scaffold[3][5][7].

Position on Imidazole Ring Substituent Effect on p38 Inhibition Rationale and Key Insights
N1 Introduction of cyclic substituents, such as cyclohexanol or piperidinyl groups, can enhance oral activity and overall potency[7].These groups can improve pharmacokinetic properties and provide additional interactions within the binding pocket.
C2 Substitution with various aryl or heteroaryl groups is crucial for activity. The nature of this substituent significantly impacts potency and selectivity.This position often interacts with a hydrophobic pocket adjacent to the ATP-binding site.
C4 Typically substituted with an aryl group, often a 4-fluorophenyl group, which is essential for potent inhibition[5].This group occupies a hydrophobic pocket and forms key interactions with the kinase. The iodine in our scaffold of interest can be replaced with such groups via cross-coupling.
C5 Substitution with a pyridinyl or pyrimidinyl ring is a common feature of potent inhibitors[5][7].This group often forms a critical hydrogen bond with the hinge region of the kinase.

Inference for this compound Analogs:

For the this compound scaffold, the iodine at C4 can be readily replaced by various aryl groups, such as the favorable 4-fluorophenyl group, using Suzuki coupling[3][4]. The methyl group at C5 is a deviation from the commonly seen pyridinyl/pyrimidinyl group in potent p38 inhibitors. This suggests that for this scaffold to be a potent p38 inhibitor, further modification at the N1 or C2 positions would be critical to compensate for the lack of a hinge-binding moiety at C5. Alternatively, the methyl group might be explored for its potential to occupy a smaller hydrophobic pocket.

Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATF-2 (Activating Transcription Factor 2) as substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phospho-specific antibody for ATF-2 (pThr71)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent or colorimetric substrate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add kinase assay buffer to each well of a 96-well plate.

    • Add the test compound solution to the appropriate wells.

    • Add the p38α kinase and the ATF-2 substrate to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to an ELISA plate coated with an anti-ATF-2 antibody.

    • Wash the plate to remove unbound components.

    • Add the phospho-specific ATF-2 antibody and incubate.

    • Wash the plate and add the secondary antibody.

    • After another incubation and wash, add the detection substrate.

    • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

p38_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ELISA) cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Add reagents and compound to plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation ELISA_Binding Bind to ELISA plate Incubation->ELISA_Binding Antibody_Incubation Add primary and secondary antibodies ELISA_Binding->Antibody_Incubation Signal_Detection Add substrate and read signal Antibody_Incubation->Signal_Detection IC50_Calc Calculate % Inhibition and IC50 Signal_Detection->IC50_Calc ALK5_pathway TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 recruits and phosphorylates Smad23 Smad2/3 ALK5->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_transcription Gene Transcription (Fibrosis, etc.) Nucleus->Gene_transcription regulates Inhibitor This compound Analog (Inhibitor) Inhibitor->ALK5 inhibits

References

A Senior Application Scientist's Guide to the Kinetics of Sonogashira Reactions with Substituted Iodoimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone of medicinal chemistry, and its functionalization via cross-coupling reactions is of paramount importance in drug discovery. The Sonogashira reaction, a robust method for forming C(sp²)-C(sp) bonds, is a key tool in this endeavor. However, a comprehensive understanding of the reaction kinetics as a function of the substitution pattern on the iodoimidazole substrate is crucial for reaction optimization, catalyst selection, and rational process scale-up.

This guide provides a comparative analysis of the kinetic profiles of Sonogashira reactions involving substituted iodoimidazoles. While direct, side-by-side comparative kinetic data for a broad range of iodoimidazoles is not extensively available in peer-reviewed literature, this guide will synthesize established kinetic principles and data from analogous systems to provide a robust framework for understanding and predicting reactivity. We will delve into the mechanistic underpinnings of the reaction, present detailed protocols for conducting kinetic studies, and offer insights into how substituent effects can be leveraged for synthetic advantage.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

A simplified representation of the catalytic cycles is depicted below:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) Pd0:e->PdII_Aryl:w PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation CuI CuI PdII_Aryl->CuI PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR Alkyne->CuI Coordination Base Base BaseH Base-H⁺

Figure 1: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

The rate-determining step of the Sonogashira reaction can vary depending on the specific substrates and reaction conditions. For highly reactive aryl iodides, such as iodoimidazoles, the transmetalation step is often rate-limiting.[3] However, for less reactive aryl halides, oxidative addition can become the slowest step.[4]

Comparative Kinetics of Substituted Iodoimidazoles: A Predictive Framework

Direct quantitative kinetic data for the Sonogashira coupling of various substituted iodoimidazoles is sparse. However, we can construct a predictive framework based on the well-established electronic and steric effects of substituents on the rates of cross-coupling reactions.[2][5]

Electronic Effects

The electronic nature of substituents on the imidazole ring is expected to significantly influence the rate of the Sonogashira reaction.

  • Electron-withdrawing groups (EWGs) : Substituents such as nitro, cyano, or trifluoromethyl groups decrease the electron density at the carbon-iodine bond. This generally accelerates the rate-limiting oxidative addition step by making the carbon atom more electrophilic and susceptible to attack by the Pd(0) catalyst.[6]

  • Electron-donating groups (EDGs) : Substituents like alkyl or alkoxy groups increase the electron density at the reaction center, which can slow down the oxidative addition step.[6]

The position of the substituent relative to the iodine atom also plays a crucial role. For instance, an EWG at a position that can exert a strong resonance-withdrawing effect on the carbon bearing the iodine will have a more pronounced rate-enhancing effect.

Steric Effects

Steric hindrance around the carbon-iodine bond can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step.[7]

  • Positional Isomers : We can predict the relative reactivity of iodoimidazole isomers based on the steric environment of the C-I bond. For example, a 2-iodoimidazole is generally expected to be more sterically hindered than a 4(5)-iodoimidazole, potentially leading to a slower reaction rate.

  • Substituents on Nitrogen : A bulky substituent on the imidazole nitrogen can also influence the reaction rate, although this effect is transmitted more distally.

  • Substituents Adjacent to Iodine : A substituent adjacent to the iodine atom will exert the most significant steric hindrance.

A Note on N-Substitution

For unprotected iodoimidazoles, the acidic N-H proton can complicate the reaction, potentially by interfering with the base or the catalyst. N-alkylation or N-arylation can prevent these side reactions and often leads to cleaner and faster conversions.

Quantitative Kinetic Data: An Illustrative Comparison

While specific data for iodoimidazoles is limited, the following table summarizes typical activation parameters for the Sonogashira coupling of various aryl halides. This data provides a valuable reference for what can be expected in kinetic studies of iodoimidazoles. Aryl iodides generally exhibit lower activation enthalpies compared to aryl bromides and chlorides, indicative of a faster reaction rate.[6]

Aryl HalideActivation Enthalpy (ΔH‡) (kJ mol⁻¹)Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹)
Aryl Iodides48 - 62-71 to -39
Aryl Bromides54 - 82-55 to 11
Aryl Chlorides95 - 144-6 to 100

Note: These values are representative and can vary based on the specific substrates, catalyst system, and reaction conditions.[6]

Experimental Protocols for Kinetic Analysis

To generate the comparative data required for a definitive guide, rigorous kinetic studies are necessary. The following protocols outline two common methods for monitoring the progress of a Sonogashira reaction.

Workflow for Kinetic Analysis

Kinetic_Workflow A Reaction Setup (Inert Atmosphere) B Initiate Reaction (Add Terminal Alkyne) A->B C Time-course Sampling B->C D Sample Quenching & Preparation C->D E Analytical Measurement (GC-MS or HPLC) D->E F Data Analysis (Concentration vs. Time) E->F G Determine Rate Law & Rate Constant F->G

Figure 2: A generalized workflow for the kinetic analysis of a chemical reaction.

Protocol 1: Kinetic Monitoring by GC-MS

This protocol describes a method for monitoring the reaction progress by quantifying the consumption of reactants and the formation of the product over time using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

  • Substituted iodoimidazole

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Internal standard (e.g., dodecane, biphenyl)

  • Reaction vessel (e.g., Schlenk tube)

  • GC-MS instrument

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the substituted iodoimidazole (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol, 2 mol%), and CuI (e.g., 0.04 mmol, 4 mol%).

  • Add the anhydrous, degassed solvent (10 mL) and the amine base (3.0 mmol).

  • Add a known amount of the internal standard.

  • Initiation and Sampling: Initiate the reaction by adding the terminal alkyne (1.2 mmol) and start a timer.

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Sample Quenching and Preparation: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., diethyl ether) and a quenching agent (e.g., a dilute solution of HCl to remove the amine base).

  • Filter the quenched sample through a small plug of silica gel to remove catalyst residues.

  • GC-MS Analysis: Analyze the prepared sample by GC-MS to determine the relative concentrations of the starting material, product, and internal standard.

  • Data Analysis: Plot the concentration of the substituted iodoimidazole and the product as a function of time to determine the reaction rate and order.

Protocol 2: In Situ Kinetic Monitoring by ¹H NMR Spectroscopy

This protocol allows for continuous monitoring of the reaction within an NMR spectrometer, providing a detailed kinetic profile without the need for sampling and quenching.

Materials and Reagents:

  • Substituted iodoimidazole

  • Terminal alkyne

  • Palladium catalyst

  • Copper(I) iodide

  • Deuterated anhydrous solvent (e.g., THF-d₈ or DMF-d₇)

  • Amine base

  • NMR tube with a sealable cap (e.g., J. Young tube)

Procedure:

  • Sample Preparation: In a glovebox or under an inert atmosphere, add the substituted iodoimidazole, palladium catalyst, CuI, and amine base to a J. Young NMR tube.

  • Add the deuterated anhydrous solvent.

  • Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations.

  • Reaction Initiation: Add the terminal alkyne to the NMR tube, quickly shake the tube to ensure mixing, and place it in the NMR spectrometer.

  • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material and product in each spectrum. Plot the concentrations as a function of time to determine the reaction kinetics.

Conclusion

References

A Comparative Guide to the Cytotoxicity of 4-Iodo-5-methyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-cancer agents.[1][2] Its ability to engage in hydrogen bonding and its amphoteric nature make it a versatile building block for designing molecules that can interact with various biological targets.[3] The therapeutic potential of imidazole derivatives is broad, with demonstrated activities ranging from kinase inhibition to disruption of microtubule dynamics.[4][5]

This guide specifically delves into the cytotoxicity of 4-iodo-5-methyl-1H-imidazole derivatives, a subclass with unique electronic properties conferred by the halogen substituent. The introduction of an iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and providing a handle for further chemical modification.[6] We will compare the cytotoxic performance of these and related derivatives, provide a robust experimental framework for their evaluation, and discuss their likely mechanisms of action.

Comparative Cytotoxicity of Substituted Imidazole Derivatives

The true measure of a potential anticancer agent lies in its ability to selectively eliminate cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this cytotoxic potency. Below, we present a comparative analysis of the IC50 values of various substituted imidazole derivatives against a panel of human cancer cell lines.

It is important to note that while the focus of this guide is on this compound derivatives, publicly available data on this specific subclass is still emerging. Therefore, to provide a valuable comparative context, we have included data on closely related iodo- and methyl-substituted imidazole analogs. A significant study has reported on the in vitro cytotoxic effects of 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives against the human breast cancer cell line MDA-MB-435S.[7]

Table 1: Comparative in vitro Cytotoxicity (IC50) of Substituted Imidazole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Iodo-substituted Imidazoles 2-iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole (various substitutions on phenyl rings)MDA-MB-435S (Breast)Not explicitly provided, but % inhibition reported5-Fluorouracil>10 µg/mL (approx. 77 µM)[7]
Compound C-IVg (2,4-dinitro substitution)MDA-MB-435S (Breast)Exhibited 57.18% inhibition at 20 µg/mL5-Fluorouracil54.33% inhibition at 10 µg/mL[7]
Methyl-substituted Imidazoles 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)SW480 (Colorectal)0.027Paclitaxel, Doxorubicin>1.8[4]
HCT116 (Colorectal)0.023[4]
Caco-2 (Colorectal)0.033[4]
Other Halogenated Imidazoles Imidazole-chalcone derivative 9j' (contains fluorine)A549 (Lung)7.05--[5]
MCF-7 (Breast)10.22--[5]
HEPG2 (Liver)15.31--[5]
Fused Imidazoles Imidazo[1,2-a]pyrazine derivative 4hKelly (Neuroblastoma)0.008--
Be(2)C (Neuroblastoma)0.007--
1H-imidazole [4,5-f][4][5] phenanthroline derivative (IPM714)HCT116 (Colorectal)1.74--[8][9]
SW480 (Colorectal)2.0--[8][9]

Analysis of Cytotoxic Performance:

The data, while not exhaustive for the specific this compound core, provides valuable insights. The study on 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives demonstrates that iodo-substituted imidazoles possess significant cytotoxic activity against breast cancer cells, with some derivatives showing comparable or even superior inhibition to the standard chemotherapeutic agent 5-fluorouracil at similar concentrations.[7]

Furthermore, the potent, nanomolar-range activity of the methyl-substituted imidazole, BZML, against colorectal cancer cell lines highlights the significant impact that substitution patterns have on cytotoxic efficacy.[4] The broader look at other halogenated and fused imidazole systems reveals a wide spectrum of potent anticancer activity across various cancer types, including lung, breast, liver, and neuroblastoma.[5]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Causality Behind Experimental Choices:

The MTT assay is selected for its reliability, sensitivity, and suitability for high-throughput screening. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of the cytotoxic effect of the test compounds.

Step-by-Step Methodology for MTT Assay:
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin or 5-fluorouracil).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • After the treatment period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent, such as DMSO or a solution of 0.2% nonidet p-40 (NP-40) and 8 mM HCl in isopropanol, to each well to dissolve the formazan crystals.[7]

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Self-Validating System:

This protocol incorporates several control measures to ensure the validity of the results. The use of a vehicle control accounts for any potential effects of the solvent on cell viability. The positive control confirms that the assay is sensitive to cytotoxic effects. Performing the assay in triplicate for each concentration helps to ensure the statistical significance of the data.

Mechanistic Insights: How Do Imidazole Derivatives Exert Their Cytotoxic Effects?

Understanding the mechanism of action of a cytotoxic compound is crucial for its development as a therapeutic agent. While the specific mechanisms of this compound derivatives are still under active investigation, studies on related imidazole compounds point towards several key cellular pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. Several studies have shown that imidazole derivatives can induce apoptosis in cancer cells.[5] This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Imidazole_Derivative Imidazole Derivative Bax_Bak Bax/Bak Activation Imidazole_Derivative->Bax_Bak induces Death_Receptor Death Receptor Imidazole_Derivative->Death_Receptor may sensitize Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c releases Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome forms Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosome->Caspase9 activates DISC DISC Formation Death_Receptor->DISC Ligand Ligand (e.g., FasL) Ligand->Death_Receptor binds Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

A Comparative Analysis of the Antifungal Potency of Imidazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the antifungal potency of imidazole isomers, designed for researchers, scientists, and drug development professionals. Moving beyond a simple product-to-product comparison, we delve into the structure-activity relationships, mechanisms of action, and the critical experimental methodologies required to accurately assess and compare the efficacy of these widely used therapeutic agents.

Introduction: The Enduring Relevance of Imidazole Antifungals

The imidazole functional group, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Imidazole derivatives represent a critical class of azole antifungal agents used to treat a wide array of superficial and, historically, systemic mycoses.[1][3] Their primary mode of action targets the fungal cell membrane, a structure vital for the pathogen's survival.[1] This guide will dissect the nuances that differentiate common imidazole isomers—such as ketoconazole, miconazole, and clotrimazole—exploring how subtle changes in their chemical structure lead to significant variations in antifungal potency and clinical application.

The Core Mechanism of Action: Disrupting Ergosterol Synthesis

The antifungal activity of imidazole derivatives is primarily centered on the inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase.[4][5] This enzyme is a cytochrome P450-dependent protein essential for the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes.[1][4]

The process unfolds as follows:

  • Enzyme Inhibition: The imidazole's unsubstituted nitrogen atom (N3) binds to the heme iron atom in the active site of lanosterol 14α-demethylase.

  • Ergosterol Depletion: This binding event blocks the conversion of lanosterol to ergosterol.[1][6]

  • Toxic Sterol Accumulation: The inhibition leads to the accumulation of methylated precursor sterols, such as lanosterol.[1]

  • Membrane Disruption: The incorporation of these incorrect sterols into the fungal membrane alters its physical properties, increasing permeability and disrupting the function of membrane-bound enzymes.[1][4] This ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[6]

Some studies also suggest that imidazoles can affect the synthesis of triglycerides and phospholipids, further contributing to cellular disruption.[4]

a cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme cross_node X Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Enzyme->Ergosterol Imidazole Imidazole Antifungal (e.g., Ketoconazole, Miconazole) Imidazole->Enzyme Inhibition DisruptedMembrane Disrupted, Leaky Cell Membrane Membrane->DisruptedMembrane Leads to G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A 1. Prepare Antifungal Stock (e.g., in DMSO) C 3. Serially Dilute Antifungal in 96-Well Plate (using RPMI medium) A->C B 2. Prepare Standardized Fungal Inoculum (e.g., 0.5 McFarland) D 4. Inoculate Wells with Fungal Suspension B->D C->D E 5. Add Controls (Growth & Sterility) D->E F 6. Incubate Plate (35°C for 24-48h) E->F G 7. Read Results Visually or Spectrophotometrically F->G H 8. Determine MIC (Lowest concentration with significant growth inhibition, e.g., MIC80) G->H

References

Safety Operating Guide

Mastering the Safe Handling of 4-Iodo-5-methyl-1H-imidazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. 4-Iodo-5-methyl-1H-imidazole is a valuable heterocyclic building block, but its handling demands a meticulous approach to safety. This guide provides essential, immediate, and in-depth information on the correct personal protective equipment (PPE), operational protocols, and disposal methods, ensuring both the safety of laboratory personnel and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

Before detailing protective measures, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), the primary risks are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

While specific toxicological data for this compound is limited, the general class of imidazole derivatives can present a range of health effects, from corrosive properties to potential reproductive harm in other analogues.[2][3][4][5] Therefore, a cautious and comprehensive approach to PPE is warranted.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple box-ticking but a risk-based assessment designed to provide a robust barrier between you and the chemical. The following details the necessary PPE, the rationale for its selection, and best practices for its use.

Hand Protection: The First Line of Defense

Given the skin irritation hazard, chemically resistant gloves are mandatory.

  • Primary Recommendation: Nitrile gloves. Nitrile offers a good balance of chemical resistance, particularly to heterocyclic compounds, and dexterity.[2][6]

  • Specifications and Best Practices:

    • Thickness: A minimum thickness of 5 mil is recommended for incidental contact. If prolonged contact is anticipated, consider thicker gloves or double-gloving.

    • Inspection: Always inspect gloves for pinholes, tears, or signs of degradation before use.[2]

    • Donning and Doffing: Use proper technique to remove gloves to avoid contaminating your skin.[6] Dispose of contaminated gloves immediately in the designated chemical waste stream.[2]

Eye and Face Protection: Shielding from Irritants

To mitigate the risk of serious eye irritation from dust particles or accidental splashes, robust eye and face protection is non-negotiable.

  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., weighing out large quantities, preparing solutions), chemical splash goggles are required.

  • Full-Face Protection: When handling significant quantities or if there is a substantial risk of splashing, a face shield should be worn in conjunction with safety glasses or goggles.[2]

Body Protection: Preventing Skin Contact

A laboratory coat is essential to protect your skin and personal clothing from contamination.

  • Recommendation: A long-sleeved, buttoned laboratory coat made of a chemically resistant material.

  • Best Practices: Ensure the lab coat is fully buttoned to provide maximum coverage.[2] Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection: Safeguarding Against Inhalation

Given that this compound is a solid that can form dust and may cause respiratory irritation, respiratory protection is a critical consideration, especially when engineering controls are insufficient.

  • Primary Engineering Control: All handling of solid this compound that may generate dust should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • When a Respirator is Necessary: If a fume hood is not available or during a spill cleanup outside of a hood, a NIOSH-approved respirator is required.

    • Recommendation: A half-mask or full-facepiece air-purifying respirator equipped with N95, R95, or P95 particulate filters is the minimum requirement for protection against dusts.[9][10] The "P" series is oil-proof, while the "R" series is oil-resistant, and the "N" series is not oil-resistant. For a solid powder, an N95 is generally sufficient.

    • Fit Testing: A proper fit is crucial for a respirator's effectiveness. All users of tight-fitting respirators must be fit-tested in accordance with OSHA regulations (29 CFR 1910.134).[11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial to minimize exposure and prevent accidents.

  • Preparation and Pre-Handling:

    • Designate a specific work area, preferably a chemical fume hood, that is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Handling the Chemical:

    • Don the appropriate PPE as outlined above.

    • Carefully open the container within the chemical fume hood.

    • Use a spatula or other appropriate tool to weigh and transfer the solid, minimizing the generation of dust.

    • Keep the container tightly sealed when not in use.[1]

  • Post-Handling:

    • Clean the work area thoroughly.

    • Decontaminate any equipment used.

    • Properly doff and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and is governed by strict regulations.

  • Waste Classification: Based on its characteristics, this compound waste should be considered hazardous. While not specifically listed by the EPA, its irritant properties may qualify it as a characteristic hazardous waste.[12][13] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Collection:

    • Collect all waste, including unused compounds and contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated, properly labeled hazardous waste container.[1][14]

    • The container must be made of a compatible material, be kept closed, and be labeled with the full chemical name: "this compound".[14]

  • Storage and Disposal:

    • Store the waste container in a designated satellite accumulation area or central hazardous waste storage area, away from incompatible materials.

    • Arrange for disposal through your institution's licensed hazardous waste contractor.[14] Do not dispose of this chemical down the drain or in regular trash.[1]

Visualizing the Workflow

To further clarify the procedural steps for safe handling, the following diagram illustrates the logical workflow.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase Assess_Hazards Assess Hazards (SDS Review) Designate_Area Designate Work Area (Fume Hood) Assess_Hazards->Designate_Area Verify_Safety Verify Safety Equipment (Eyewash, Shower) Designate_Area->Verify_Safety Gather_PPE Gather Appropriate PPE Verify_Safety->Gather_PPE Don_PPE Don PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Gather_PPE->Don_PPE Handle_Chemical Handle Chemical (Minimize Dust) Don_PPE->Handle_Chemical Seal_Container Seal Container When Not in Use Handle_Chemical->Seal_Container Clean_Area Clean & Decontaminate Work Area Seal_Container->Clean_Area Doff_PPE Doff & Dispose of Contaminated PPE Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Segregate_Waste Segregate Hazardous Waste Wash_Hands->Segregate_Waste Dispose_Properly Arrange for Professional Disposal Segregate_Waste->Dispose_Properly

Caption: A logical workflow for the safe handling and disposal of 4-iodo-1H-imidazole.

Conclusion

By adhering to these detailed protocols for personal protective equipment, operational handling, and disposal, you can confidently and safely work with this compound. This commitment to safety not only protects you and your colleagues but also upholds the rigorous standards of scientific integrity and responsible research. Always prioritize safety and consult your institution's EHS department with any questions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-5-methyl-1H-imidazole
Reactant of Route 2
4-Iodo-5-methyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.